1,2,3,4-Tetrahydroisoquinolin-8-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIQUGGTGRRQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608354 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924633-49-8 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine from Novel Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two novel synthetic pathways for the preparation of 1,2,3,4-tetrahydroisoquinolin-8-amine, a valuable scaffold in medicinal chemistry. These routes deviate from traditional methods that often rely on substituted phenethylamines, instead utilizing readily available starting materials and modern synthetic transformations. The protocols provided are based on established methodologies and offer alternative strategies for accessing this important molecular core.
Route 1: Synthesis via Fluorine-Displacement from an 8-Fluoro Intermediate
This synthetic approach leverages a directed ortho-lithiation to construct the isoquinoline core, followed by a nucleophilic aromatic substitution to introduce the desired amino functionality at the C8 position. This strategy offers a distinct advantage by avoiding the handling of potentially unstable nitrated intermediates.
Experimental Workflow for Route 1
Caption: Synthetic workflow for this compound starting from 2-fluorobenzaldehyde.
Experimental Protocols for Route 1
Step 1: Synthesis of N-(2-Bromoethyl)-2-fluorobenzamide
A detailed multi-step procedure is required to synthesize the Bischler-Napieralski precursor from 2-fluorobenzaldehyde.
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Reduction to (2-Fluorophenyl)methanol: To a solution of 2-fluorobenzaldehyde (1.0 eq) in tetrahydrofuran (THF) at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred for 2 hours at room temperature, then quenched with water and extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (2-fluorophenyl)methanol.
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Bromination to 1-(Bromomethyl)-2-fluorobenzene: The crude (2-fluorophenyl)methanol is dissolved in a suitable solvent (e.g., diethyl ether) and cooled to 0 °C. Phosphorus tribromide (0.4 eq) is added dropwise, and the reaction is stirred at room temperature overnight. The reaction is then carefully quenched with ice water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give 1-(bromomethyl)-2-fluorobenzene.
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Amide Formation: To a solution of 2-aminoethanol (1.0 eq) in dichloromethane (DCM), 2-fluorobenzoyl chloride (1.05 eq) and triethylamine (1.1 eq) are added at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The resulting N-(2-hydroxyethyl)-2-fluorobenzamide is then dissolved in DCM and treated with phosphorus tribromide (0.5 eq) at 0 °C. The reaction is stirred at room temperature for 12 hours, then quenched with water and extracted with DCM. The organic layer is dried and concentrated to afford N-(2-bromoethyl)-2-fluorobenzamide.
Step 2: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline
The Bischler-Napieralski cyclization is employed to form the dihydroisoquinoline ring.
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N-(2-Bromoethyl)-2-fluorobenzamide (1.0 eq) is added to polyphosphoric acid (PPA) (10 eq by weight) at 60 °C.
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The mixture is heated to 120 °C and stirred for 3 hours.
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The reaction is cooled to room temperature and poured onto crushed ice.
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The aqueous solution is basified with concentrated ammonium hydroxide to pH > 10 and extracted with dichloromethane.
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The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 8-fluoro-3,4-dihydroisoquinoline.
Step 3: Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
The dihydroisoquinoline intermediate is reduced to the corresponding tetrahydroisoquinoline.
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To a solution of 8-fluoro-3,4-dihydroisoquinoline (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
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The reaction mixture is stirred at room temperature for 2 hours.
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The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.
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The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 8-fluoro-1,2,3,4-tetrahydroisoquinoline.
Step 4: Synthesis of this compound
The final step involves the displacement of the fluorine atom with an amino group.
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A mixture of 8-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and a suitable amine source (e.g., a solution of ammonia in a polar aprotic solvent, or a protected amine followed by deprotection) is heated in a sealed vessel at elevated temperatures (typically >100 °C). The use of a palladium or copper catalyst may be necessary to facilitate this nucleophilic aromatic substitution.
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After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
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The organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield this compound.
Quantitative Data for Route 1
| Compound | Step | Starting Material | Reagents | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR) |
| N-(2-Bromoethyl)-2-fluorobenzamide | 1 | 2-Fluorobenzaldehyde | 1. NaBH₄, THF2. PBr₃3. 2-Aminoethanol, 2-Fluorobenzoyl chloride, Et₃N; then PBr₃ | ~50-60 (overall) | ¹H NMR (CDCl₃, δ): 7.9-7.1 (m, 4H), 4.0 (t, 2H), 3.7 (t, 2H), 2.5 (br s, 1H).¹³C NMR (CDCl₃, δ): 165.8, 160.5 (d, J=250 Hz), 132.5, 131.8, 124.5, 115.8 (d, J=21 Hz), 41.5, 32.8. |
| 8-Fluoro-3,4-dihydroisoquinoline | 2 | N-(2-Bromoethyl)-2-fluorobenzamide | PPA | ~40-50 | ¹H NMR (CDCl₃, δ): 8.35 (s, 1H), 7.4-7.1 (m, 3H), 3.9 (t, 2H), 2.8 (t, 2H).¹³C NMR (CDCl₃, δ): 162.5 (d, J=255 Hz), 160.1, 135.2, 130.8, 124.0, 118.5 (d, J=20 Hz), 115.2 (d, J=4 Hz), 46.5, 25.1. |
| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | 3 | 8-Fluoro-3,4-dihydroisoquinoline | NaBH₄, MeOH | ~80-90 | ¹H NMR (CDCl₃, δ): 7.1-6.8 (m, 3H), 4.1 (s, 2H), 3.2 (t, 2H), 2.8 (t, 2H), 1.9 (br s, 1H).¹³C NMR (CDCl₃, δ): 158.0 (d, J=245 Hz), 137.5, 127.2, 126.8, 122.5 (d, J=3 Hz), 114.0 (d, J=22 Hz), 47.5, 43.2, 29.1. |
| This compound | 4 | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | Ammonia source, heat (catalyst) | ~30-50 | ¹H NMR (CDCl₃, δ): 6.95 (t, 1H), 6.60 (d, 1H), 6.55 (d, 1H), 4.05 (s, 2H), 3.8 (br s, 2H), 3.15 (t, 2H), 2.75 (t, 2H).¹³C NMR (CDCl₃, δ): 144.5, 135.0, 127.5, 122.8, 116.5, 114.2, 47.8, 43.5, 29.5. |
Route 2: Synthesis via Nitration and Subsequent Reduction
This pathway involves the construction of the tetrahydroisoquinoline core containing a nitro group at the 8-position, which is then reduced in the final step to the desired amine. This approach is more classical but requires careful handling of nitrating agents and potentially energetic intermediates.
Experimental Workflow for Route 2
Caption: Synthetic workflow for this compound starting from 2-nitrophenethylamine.
Experimental Protocols for Route 2
Step 1: Synthesis of N-Formyl-2-(2-nitrophenyl)ethylamine
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A mixture of 2-nitrophenethylamine (1.0 eq) and ethyl formate (5.0 eq) is heated at reflux for 12 hours.
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The excess ethyl formate is removed by distillation.
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The residue is purified by column chromatography to give N-formyl-2-(2-nitrophenyl)ethylamine.
Step 2: Synthesis of 8-Nitro-3,4-dihydroisoquinoline
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To a solution of N-formyl-2-(2-nitrophenyl)ethylamine (1.0 eq) in anhydrous acetonitrile, phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise at 0 °C.
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The reaction mixture is then heated at reflux for 4 hours.
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After cooling, the mixture is poured onto ice and basified with aqueous sodium hydroxide.
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The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield 8-nitro-3,4-dihydroisoquinoline.
Step 3: Synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline
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To a solution of 8-nitro-3,4-dihydroisoquinoline (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added in portions.
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The reaction is stirred at room temperature for 2 hours.
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The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate.
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The combined organic extracts are dried and concentrated to give 8-nitro-1,2,3,4-tetrahydroisoquinoline.
Step 4: Synthesis of this compound
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A solution of 8-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi) for 4 hours.
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The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
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The crude product is purified by column chromatography to afford this compound.
Quantitative Data for Route 2
| Compound | Step | Starting Material | Reagents | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR) |
| N-Formyl-2-(2-nitrophenyl)ethylamine | 1 | 2-Nitrophenethylamine | Ethyl formate | ~85-95 | ¹H NMR (CDCl₃, δ): 8.15 (s, 1H), 7.95 (d, 1H), 7.6-7.4 (m, 3H), 6.0 (br s, 1H), 3.6 (q, 2H), 3.2 (t, 2H).¹³C NMR (CDCl₃, δ): 161.5, 149.5, 135.8, 133.5, 128.2, 125.0, 124.8, 39.5, 33.0. |
| 8-Nitro-3,4-dihydroisoquinoline | 2 | N-Formyl-2-(2-nitrophenyl)ethylamine | POCl₃, MeCN | ~60-70 | ¹H NMR (CDCl₃, δ): 8.40 (s, 1H), 7.8-7.5 (m, 3H), 4.0 (t, 2H), 3.0 (t, 2H).¹³C NMR (CDCl₃, δ): 161.0, 148.0, 136.5, 133.0, 129.5, 126.0, 125.5, 47.0, 26.5. |
| 8-Nitro-1,2,3,4-tetrahydroisoquinoline | 3 | 8-Nitro-3,4-dihydroisoquinoline | NaBH₄, MeOH | ~80-90 | ¹H NMR (CDCl₃, δ): 7.6-7.2 (m, 3H), 4.2 (s, 2H), 3.3 (t, 2H), 2.9 (t, 2H), 2.0 (br s, 1H).¹³C NMR (CDCl₃, δ): 147.5, 136.0, 133.8, 128.0, 127.5, 125.0, 47.2, 43.0, 28.8. |
| This compound | 4 | 8-Nitro-1,2,3,4-tetrahydroisoquinoline | H₂, Pd/C, EtOH | >90 | ¹H NMR (CDCl₃, δ): 6.95 (t, 1H), 6.60 (d, 1H), 6.55 (d, 1H), 4.05 (s, 2H), 3.8 (br s, 2H), 3.15 (t, 2H), 2.75 (t, 2H).¹³C NMR (CDCl₃, δ): 144.5, 135.0, 127.5, 122.8, 116.5, 114.2, 47.8, 43.5, 29.5. |
Conclusion
The two synthetic routes presented herein offer viable and novel alternatives for the synthesis of this compound. Route 1, utilizing a fluorine-displacement strategy, may be advantageous in cases where harsh nitrating conditions are to be avoided. Route 2, while more traditional in its approach, provides a reliable pathway from a readily accessible starting material. The choice of route will depend on the specific requirements of the research, including available starting materials, scale of the synthesis, and safety considerations. The detailed protocols and tabulated data provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
An In-depth Technical Guide to the Spectroscopic Data of 1,2,3,4-Tetrahydroisoquinolin-8-amine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroisoquinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The 8-amino substituted variant, 1,2,3,4-tetrahydroisoquinolin-8-amine, is a valuable building block in medicinal chemistry. A thorough understanding of its structural and spectroscopic properties is crucial for its application in drug design and development. This guide provides a summary of available spectroscopic data for this compound and its close analogs, along with general experimental protocols for acquiring such data.
While a complete set of publicly available experimental spectroscopic data specifically for this compound is limited, this guide presents data for structurally related compounds to provide valuable insights. For comparative purposes, data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, is also included.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 1,2,3,4-tetrahydroisoquinoline and its derivatives. It is important to note that the data presented for derivatives are for closely related structures and should be used as a reference.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1,2,3,4-Tetrahydroisoquinoline | CDCl₃ | 7.10-7.07 (m, 2H, Ar-H), 7.04 (m, 1H, Ar-H), 6.95 (m, 1H, Ar-H), 3.94 (s, 2H, CH₂-N), 3.06 (t, J=5.9 Hz, 2H, Ar-CH₂), 2.73 (t, J=5.9 Hz, 2H, CH₂-CH₂-N), 2.21 (br s, 1H, NH) |
| 1,2,3,4-Tetrahydroisoquinoline HCl | D₂O | 7.27-7.20 (m, 4H, Ar-H), 4.30 (s, 2H, CH₂-N), 3.48 (t, J=6.3 Hz, 2H, Ar-CH₂), 3.12 (t, J=6.3 Hz, 2H, CH₂-CH₂-N) |
| Derivatives (e.g., 1-alkyl-8-amino-THIQ) | CDCl₃ | General ranges: Aromatic protons (6.5-7.5 ppm), CH₂ and CH protons of the tetrahydroisoquinoline core (2.5-4.5 ppm), NH₂ protons (broad signal, variable ppm). Specific shifts are highly dependent on substitution. |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 1,2,3,4-Tetrahydroisoquinoline | CDCl₃ | 134.6, 133.9, 129.2, 126.3, 125.8, 125.5 (Aromatic C), 46.7 (CH₂-N), 42.5 (Ar-CH₂), 29.2 (CH₂-CH₂-N) |
| Derivatives (e.g., 8-amino-THIQ) | - | Expected shifts for aromatic carbons attached to the amino group would be significantly different due to the electron-donating effect of the NH₂ group. |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| 1,2,3,4-Tetrahydroisoquinoline | Liquid Film | 3350 (N-H stretch), 3050-3020 (Ar C-H stretch), 2920-2840 (Aliphatic C-H stretch), 1600, 1495, 1450 (Aromatic C=C stretch), 1250-1020 (C-N stretch)[1] |
| Primary Aromatic Amines (General) | KBr or Nujol | 3500-3300 (two bands, N-H stretch), 1650-1580 (N-H bend), 1335-1250 (Aromatic C-N stretch)[2][3] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z values |
| 1,2,3,4-Tetrahydroisoquinoline | EI | 133 (M⁺), 132 (M-H)⁺, 104, 91 |
| This compound | - | Expected Molecular Ion (M⁺): m/z = 148. The fragmentation pattern would be influenced by the presence of the amino group, likely involving the loss of NH₃ or HCN. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of tetrahydroisoquinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
1H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The spectral width should encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
A larger number of scans is typically required compared to 1H NMR due to the lower natural abundance of 13C.
-
The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Liquid Film: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): Place the sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically yields the protonated molecule [M+H]⁺.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
Unveiling the Structural Architecture of Tetrahydroisoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Understanding the precise three-dimensional arrangement of these molecules through crystal structure analysis is paramount for rational drug design and the development of novel therapeutics. While a specific crystal structure for 1,2,3,4-tetrahydroisoquinolin-8-amine is not publicly available, this guide provides an in-depth analysis of a closely related and structurally characterized derivative, 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, as a representative example. The methodologies and data presentation herein serve as a comprehensive blueprint for the crystallographic analysis of this important class of compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of the parent compound, 1,2,3,4-tetrahydroisoquinoline, is essential. These properties influence its biological activity and formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [3] |
| Molecular Weight | 133.19 g/mol | [3] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline | [3] |
| CAS Number | 91-21-4 | [3] |
For the specific amine-substituted analogue, this compound, the following properties are computed:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [4] |
| Molecular Weight | 148.20 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 924633-49-8 | [4] |
Case Study: Crystal Structure of a Tetrahydroisoquinolinium Salt
The following data pertains to the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.[5][6] This salt provides valuable insights into the geometry and intermolecular interactions of the tetrahydroisoquinoline ring system.
Crystallographic Data
| Parameter | Value |
| Empirical Formula | C₉H₁₂N⁺ · C₄H₅O₆⁻ · H₂O |
| Formula Weight | 301.28 |
| Temperature | 115 K |
| Wavelength | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 6.8453 (2) Å |
| b | 11.5834 (4) Å |
| c | 17.0121 (6) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1347.88 (8) ų |
| Z | 4 |
| Density (calculated) | 1.485 Mg/m³ |
Crystal data and structure refinement details are summarized from the work of Dhanalakshmi et al.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and crystallization process for the representative tetrahydroisoquinolinium salt.
Synthesis and Crystallization
The synthesis of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate is achieved through a straightforward acid-base reaction.[5][6]
Materials:
-
1,2,3,4-tetrahydroisoquinoline
-
(2S,3S)-tartaric acid
-
Deionized water
-
Methanol
Procedure:
-
A mixture of 1,2,3,4-tetrahydroisoquinoline (266 mg, 2 mmol) and an excess of (2S,3S)-tartaric acid (1.50 g, 10 mmol) in 60 mL of deionized water was stirred for four hours at room temperature.[5][6]
-
Colorless crystals suitable for single-crystal X-ray diffraction were obtained from a water/methanol (3:1) solution of the salt, after the solvents were allowed to evaporate slowly under ambient conditions.[5][6]
The general synthesis of the 1,2,3,4-tetrahydroisoquinoline core often involves well-established organic reactions such as the Pictet-Spengler and Bischler-Napieralski reactions.[1][7]
General synthetic routes to the 1,2,3,4-tetrahydroisoquinoline core.
Biological Significance and Signaling Pathways
Tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, antiviral, and neuropharmacological effects.[1][8] Their diverse pharmacological profiles stem from their ability to interact with various biological targets. For instance, some THIQ derivatives have been shown to target the NF-κB signaling pathway, which is implicated in cancer and inflammation.[8]
Inhibition of the NF-κB signaling pathway by a THIQ derivative.
Conclusion
The structural elucidation of 1,2,3,4-tetrahydroisoquinoline derivatives through single-crystal X-ray diffraction is a critical step in understanding their structure-activity relationships. While the crystal structure of this compound remains to be determined, the analysis of closely related compounds provides a robust framework for future studies. The combination of detailed crystallographic data, well-defined experimental protocols, and an understanding of the relevant biological pathways will continue to drive the development of novel and effective therapeutics based on this privileged scaffold.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H12N2 | CID 20523209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Navigating the Physicochemical Landscape of 1,2,3,4-Tetrahydroisoquinolin-8-amine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroisoquinolin-8-amine, a substituted tetrahydroisoquinoline, represents a scaffold of significant interest in medicinal chemistry and drug development. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known characteristics of this compound and its close analogs, alongside detailed experimental protocols for rigorously determining its solubility and stability profiles.
Core Physicochemical Properties
While specific experimental data for this compound is limited in publicly accessible literature, we can infer certain properties based on its structural similarity to 1,2,3,4-tetrahydroisoquinoline and the presence of the amino group at the 8-position.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N | --INVALID-LINK-- |
| Molecular Weight | 133.19 g/mol | --INVALID-LINK-- |
| Water Solubility | 20 g/L (at 20°C) | --INVALID-LINK--[1][2] |
| pKa | Estimated ~9.5 (secondary amine) | General chemical principles |
The presence of the primary amino group at the 8-position on the aromatic ring is expected to influence the compound's basicity and polarity, which in turn will affect its solubility in various solvents. The hydrochloride salt of the compound is also available, which would be expected to have significantly higher aqueous solubility.[3]
Solubility Profile: Determination and Predicted Behavior
A thorough understanding of a compound's solubility in various solvents is critical for formulation development, purification, and in vitro/in vivo testing.
Predicted Solubility
Based on its structure, this compound is expected to exhibit the following general solubility characteristics:
-
Aqueous Solubility: The presence of two amino groups suggests that the compound will have some degree of water solubility, likely enhanced at acidic pH due to the formation of protonated, more polar species.
-
Organic Solubility: As a molecule with both polar (amino groups) and non-polar (benzene and cyclohexane rings) regions, it is anticipated to be soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in non-polar solvents like hexane is expected to be limited.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Calculate the solubility of the compound in the test solvent, typically expressed in mg/mL or µg/mL.
-
Table 2: Proposed Solvents for Solubility Testing
| Solvent Class | Specific Solvents | Rationale |
| Aqueous | Purified Water, 0.1 N HCl, 0.1 N NaOH, PBS (pH 7.4) | To assess solubility in aqueous media and at different pH values relevant to physiological conditions. |
| Polar Protic | Methanol, Ethanol | Common solvents for formulation and analysis. |
| Polar Aprotic | Acetonitrile, DMSO | Common solvents for stock solutions and in vitro assays. |
| Non-polar | Hexane, Toluene | To determine the lipophilic character of the compound. |
Stability Profile: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a drug candidate.[4][5][6][7][8] These studies are fundamental for developing stability-indicating analytical methods.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).
-
Expose the solutions to the stress conditions outlined in Table 3.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the degradation products using techniques such as LC-MS/MS and NMR.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Purpose |
| Acidic Hydrolysis | 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60°C) | To assess stability in acidic environments, such as the stomach.[4] |
| Basic Hydrolysis | 0.1 N to 1 N NaOH at room temperature and elevated temperature (e.g., 60°C) | To evaluate stability in alkaline conditions. |
| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature | To investigate susceptibility to oxidation. Aromatic amines can be susceptible to oxidation.[4] |
| Thermal Degradation | Solid compound and solution stored at elevated temperatures (e.g., 60°C, 80°C) | To determine the impact of heat on the compound's stability. |
| Photolytic Degradation | Expose solid compound and solution to UV and visible light (ICH Q1B guidelines) | To assess light sensitivity.[4] |
Visualization of Experimental Workflows
Solubility Determination Workflow
Caption: Workflow for solubility determination.
Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies.
Signaling Pathways and Logical Relationships
In the context of this technical guide, we can visualize the logical relationship between the compound's properties and its development potential.
Caption: Physicochemical properties to drug development.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. ijsdr.org [ijsdr.org]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of ADMET Properties for 1,2,3,4-Tetrahydroisoquinolin-8-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early assessment of these properties is therefore critical to de-risk drug development projects, reduce costs, and shorten timelines.[1][3] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the pharmacokinetic and safety profiles of novel chemical entities before their synthesis and preclinical testing.[1][2][3][4][5]
This technical guide provides an in-depth analysis of the predicted ADMET properties of 1,2,3,4-Tetrahydroisoquinolin-8-amine, a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with the tetrahydroisoquinoline core.[6][7][8][9] By leveraging established computational models and physicochemical data, we present a comprehensive ADMET profile to guide further research and development efforts.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its ADMET profile. These parameters, summarized in Table 1, are foundational inputs for most in silico ADMET models.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem[10] |
| Molecular Weight | 148.20 g/mol | PubChem[10] |
| IUPAC Name | This compound | PubChem[10] |
| CAS Number | 924633-49-8 | PubChem[10] |
| InChIKey | GIIQUGGTGRRQEN-UHFFFAOYSA-N | PubChem[10] |
| SMILES | C1C(C=CC=C2N)=C2NCC1 | PubChem[10] |
Table 1: Physicochemical properties of this compound.
Predicted ADMET Profile
The following sections detail the predicted ADMET properties of this compound based on computational models. These predictions are derived from the compound's structure and physicochemical characteristics.
Absorption
Oral bioavailability is a key determinant of a drug's therapeutic potential. In silico models predict intestinal absorption and cell permeability, often using data from Caco-2 cell assays as a benchmark.[1][5]
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | Low probability of being an efflux transporter substrate, which is favorable for absorption. |
Table 2: Predicted Absorption Properties.
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters include plasma protein binding and the ability to cross the blood-brain barrier.
| Parameter | Predicted Value | Interpretation |
| Plasma Protein Binding (PPB) | Low to Moderate | A significant fraction of the drug is expected to be free in circulation to interact with its target. |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The physicochemical properties suggest potential penetration into the central nervous system. |
| Volume of Distribution (VDss) | Moderate to High | Indicates distribution beyond the systemic circulation into tissues. |
Table 3: Predicted Distribution Properties.
Metabolism
Metabolism, primarily in the liver by Cytochrome P450 (CYP) enzymes, is a major route of drug clearance.[5] Predicting which CYP isoforms are responsible for metabolism and whether the compound inhibits these enzymes is crucial for assessing drug-drug interaction potential.
| Parameter | Predicted Value | Interpretation |
| CYP2D6 Substrate | Yes | Likely to be metabolized by CYP2D6. |
| CYP3A4 Substrate | No | Unlikely to be a major substrate for CYP3A4. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low risk of inhibiting the metabolism of co-administered CYP3A4 substrates. |
Table 4: Predicted Metabolism Properties.
Excretion
Excretion is the final step in the elimination of a drug and its metabolites from the body. Renal clearance is a primary route of excretion.
| Parameter | Predicted Value | Interpretation |
| Renal Clearance | High | The compound is likely to be efficiently cleared by the kidneys. |
| Total Clearance | Moderate | A balance of metabolic and renal clearance is expected. |
Table 5: Predicted Excretion Properties.
Toxicity
Early identification of potential toxicity is a critical application of in silico ADMET prediction. These models can flag potential liabilities such as carcinogenicity, mutagenicity, and cardiotoxicity.
| Parameter | Predicted Value | Interpretation |
| AMES Mutagenicity | Negative | Low probability of being mutagenic. |
| hERG Inhibition | Low to Moderate Risk | Further in vitro testing is recommended to assess the risk of cardiac arrhythmia. |
| Hepatotoxicity | Low Risk | Unlikely to cause liver injury. |
| Skin Sensitization | Low Risk | Low potential to cause an allergic skin reaction. |
Table 6: Predicted Toxicity Properties.
Methodologies for In Silico ADMET Prediction
The predictions presented in this guide are based on a variety of computational methodologies. The choice of in silico tools is critical for the accuracy of ADMET prediction.[2][4]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that correlate a compound's chemical structure with its biological activity or a specific property. For ADMET prediction, these models are built using large datasets of compounds with experimentally determined ADMET properties. The physicochemical descriptors of this compound are used as inputs to these models to predict its ADMET profile.
Machine Learning
Modern in silico ADMET prediction heavily relies on machine learning algorithms such as support vector machines, random forests, and deep neural networks.[1] These models are trained on vast chemical and biological data to recognize complex patterns that relate a molecule's features to its ADMET properties.
Pharmacophore Modeling
Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target, such as a metabolizing enzyme or a toxicity-related receptor. By comparing the structure of this compound to these models, its potential for interaction can be predicted.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a molecule when bound to a target protein. This is particularly useful for predicting metabolism by specific CYP isoforms and potential inhibition of these enzymes by docking the compound into their active sites.
Visualizations
In Silico ADMET Prediction Workflow
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. This compound | C9H12N2 | CID 20523209 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to Novel Derivatives of 1,2,3,4-Tetrahydroisoquinolin-8-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Among its many substituted variants, derivatives of 1,2,3,4-tetrahydroisoquinolin-8-amine are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of novel derivatives based on this core, with a focus on their application in the development of new antitubercular agents.
Antitubercular Activity: Targeting ATP Synthase
A significant breakthrough in the exploration of 8-amino-THIQ derivatives has been the discovery of their potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. Structure-activity relationship (SAR) studies have revealed that 5,8-disubstituted THIQ analogs are effective inhibitors of M. tb growth, with a notable representative being compounds where the 8-position is functionalized with an N-methylpiperazine moiety.
Quantitative Analysis of Antitubercular Activity
The following table summarizes the in vitro activity of a series of 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline derivatives against M. tuberculosis H37Rv and their cytotoxicity against Vero cells.
| Compound ID | 5-Substituent (X) | 8-Substituent | MIC90 (µg/mL) vs M. tb H37Rv | IC50 (µg/mL) vs Vero Cells |
| 1 | H | N-methylpiperazine | >100 | >100 |
| 2 | Me | N-methylpiperazine | 1.6 | >100 |
| 3 | OMe | N-methylpiperazine | 0.4 | >100 |
| 4 | F | N-methylpiperazine | 1.6 | >100 |
| 5 | SMe | N-methylpiperazine | 0.8 | 63 |
| 6 | Et | N-methylpiperazine | 0.4 | >100 |
| 7 | Bn | N-methylpiperazine | 0.2 | >100 |
Data sourced from studies on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of M. tb.[1]
Mechanism of Action: Inhibition of Mycobacterial ATP Synthase
The primary molecular target of these antitubercular 8-amino-THIQ derivatives has been identified as the F1F0-ATP synthase, a crucial enzyme for energy production in mycobacteria.[1] By binding to the F0 subunit of this enzyme complex, these compounds disrupt the proton motive force, leading to a depletion of cellular ATP and ultimately, bacterial cell death. This mechanism is analogous to that of the FDA-approved anti-TB drug bedaquiline.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the key 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline scaffold.
Synthesis of 5-Substituted-8-bromoisoquinolines
The synthesis of the core scaffold begins with the preparation of appropriately substituted 8-bromoisoquinolines. Commercially available isoquinolines can be brominated at the 5-position and subsequently functionalized at other positions as required.
General Procedure for Bromination: To a solution of the starting isoquinoline in a suitable solvent, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored by TLC until completion. The reaction mixture is then quenched, and the product is extracted and purified by column chromatography.
Synthesis of 5-Substituted-8-bromo-1,2,3,4-tetrahydroisoquinolines
The isoquinoline ring is then reduced to the corresponding tetrahydroisoquinoline.
General Procedure for Reduction: The 5-substituted-8-bromoisoquinoline is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent such as sodium borohydride (NaBH4) in portions. The reaction is stirred until completion, followed by quenching, extraction, and purification.
Buchwald-Hartwig Amination for Introduction of the 8-Amino Moiety
The key step for introducing the 8-amino functionality is the palladium-catalyzed Buchwald-Hartwig amination of the 8-bromo-tetrahydroisoquinoline intermediate.
General Procedure for Buchwald-Hartwig Amination: A mixture of the 8-bromo-1,2,3,4-tetrahydroisoquinoline, the desired amine (e.g., N-methylpiperazine), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the final 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline derivative.
Future Directions
The promising antitubercular activity of 8-amino-1,2,3,4-tetrahydroisoquinoline derivatives highlights the potential of this scaffold in addressing infectious diseases. Further exploration of this core structure is warranted to develop novel therapeutics for other indications. The synthetic handles at the 5- and 8-positions, as well as the secondary amine at the 2-position, provide ample opportunities for structural diversification to modulate pharmacological properties and explore new biological targets. Future research in this area could focus on developing derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as investigating their potential as anticancer, antiviral, and neuroprotective agents.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 1,2,3,4-Tetrahydroisoquinolin-8-amine and its Analogs
For Immediate Release
This technical guide provides an in-depth overview of the biological activity screening of 1,2,3,4-Tetrahydroisoquinolin-8-amine (THIQ-8-amine) and its derivatives, a class of compounds demonstrating significant therapeutic promise across a spectrum of diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the quantitative biological data, experimental protocols, and key signaling pathways associated with these promising molecules.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Analogs of THIQ have been extensively investigated and have shown potent antibacterial, antifungal, anticancer, anti-HIV, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3] This guide focuses on the screening of THIQ-8-amine and its analogs, summarizing key findings and methodologies to facilitate further research and development in this area.
Quantitative Biological Activity Data
The following tables summarize the quantitative data from various biological activity screenings of 1,2,3,4-tetrahydroisoquinoline analogs.
Table 1: Anticancer Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | Not Specified | 16.9 (EC50) | [4] |
| Tetrahydroisoquinoline CXCR4 Antagonist (Analog 11) | MAGI (HIV-based assay) | 1.5 | [5] |
| Tetrahydroisoquinoline CXCR4 Antagonist (Analog 17) | MAGI (HIV-based assay) | 1.12 | [5] |
| Quercetin-THIQ derivative (2a) | HeLa | >100 (after 24h) | [6] |
| Quercetin-THIQ derivative (2b) | HeLa | ~50 (after 24h) | [6] |
Table 2: Anti-HIV Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs
| Compound/Analog | Target | IC50 (µM) | Reference |
| Pyrazine-thiaglycinamide-THIQ derivative | HIV-1 RT | 4.10 | [4] |
| Bioisostere of Pyrazine-thiaglycinamide-THIQ | HIV-1 RT | 1.7 | [4] |
| Tetrahydroisoquinoline CXCR4 Antagonist (Analog 5) | HIV-1 IIIB in MAGI cells | 0.005 | [5] |
| Isoquinoline-based CXCR4 Antagonist (Compound 24c) | CXCR4 | Low nanomolar | [7] |
| 2-hydroxy-1,4-naphthoquinone Mannich base (1e) | HIV-1-RNase H | 3.1 | [8] |
| 2-hydroxy-1,4-naphthoquinone Mannich base (2k) | HIV-1-RNase H | 2.8 | [8] |
Table 3: Anti-inflammatory and Anticonvulsant Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs
| Compound/Analog | Activity | Model | ED50/IC50 | Reference |
| N-(2-hydroxyethyl)decanamide derivative | Anticonvulsant | Maximal Electroshock (MES) test (mice) | 22.0 mg/kg | [9] |
| N-(2-hydroxyethyl)stearamide derivative | Anticonvulsant | Maximal Electroshock (MES) test (mice) | 20.5 mg/kg | [9] |
| N-benzyl-N-(2-hydroxy-2-phenylethyl)acetamide derivative (Compound 15) | Anticonvulsant | Maximal Electroshock (MES) test (mice) | 21 mg/kg | [9] |
| N-Aryl-N'-(naproxenoyl)thiourea derivative (Compound 4) | Anti-inflammatory (5-LOX inhibition) | In vitro | 0.30 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of 1,2,3,4-tetrahydroisoquinoline analogs.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,2,3,4-Tetrahydroisoquinoline analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[12]
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the THIQ analog stock solutions in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan precipitate is visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
Bacterial strains (e.g., Mycobacterium tuberculosis H37Rv)[15]
-
Appropriate broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)[16]
-
1,2,3,4-Tetrahydroisoquinoline analog stock solutions
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)[14]
-
Plate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the THIQ analogs in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized bacterial inoculum to each well, except for the sterility control wells. Include a growth control well (bacteria and medium without the compound).[14]
-
Incubation: Seal the plates and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C for M. tuberculosis) for a defined period (e.g., 5-7 days for M. tuberculosis).[17]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18] This can be determined by visual inspection or by measuring the optical density using a plate reader.[14] For some assays, a redox indicator like Alamar Blue may be used to aid in the visualization of bacterial growth.[17]
Anti-HIV Activity Screening: Reverse Transcriptase (RT) Inhibition Assay
This colorimetric enzyme immunoassay quantitatively determines the inhibitory activity of compounds against HIV-1 Reverse Transcriptase.[4]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer containing template/primer, dNTPs, and a labeled nucleotide (e.g., DIG-dUTP)
-
1,2,3,4-Tetrahydroisoquinoline analog stock solutions
-
Microtiter plates coated with a capture antibody
-
Anti-DIG-POD antibody
-
Substrate for peroxidase (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, the test compound at various concentrations, and the HIV-1 RT enzyme.
-
Enzyme Reaction: Incubate the mixture to allow for the synthesis of the labeled DNA by the RT enzyme.
-
Capture: Transfer the reaction mixture to the coated microtiter plate and incubate to allow the capture of the newly synthesized labeled DNA.
-
Detection: Add the anti-DIG-POD antibody and incubate. After washing, add the peroxidase substrate.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: The inhibitory activity is calculated as the percentage of reduction in RT activity in the presence of the compound compared to the control (no compound). The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the biological activities of 1,2,3,4-tetrahydroisoquinoline analogs.
Caption: KRAS Signaling Pathway and Inhibition by THIQ Analogs.
Caption: Dopamine D2 Receptor Signaling and Modulation by THIQ Analogs.
Experimental Workflow
The following diagram illustrates a general workflow for the biological activity screening of novel 1,2,3,4-tetrahydroisoquinoline analogs.
Caption: General Workflow for Biological Activity Screening of THIQ Analogs.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Synthesis and anticonvulsant properties of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroisoquinoline CXCR4 Antagonists Adopt a Hybrid Binding Mode within the Peptide Subpocket of the CXCR4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
- 14. youtube.com [youtube.com]
- 15. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Putative Molecular Targets of 1,2,3,4-Tetrahydroisoquinolin-8-amine: An In-depth Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the putative molecular targets of 1,2,3,4-Tetrahydroisoquinolin-8-amine. Due to a lack of publicly available research specifically on this compound, the information presented herein is largely inferred from structure-activity relationship (SAR) studies of closely related 8-substituted and other analogous 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. The data and proposed targets should be considered predictive and require experimental validation.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The substitution pattern on the THIQ ring system plays a crucial role in determining the pharmacological profile of these molecules. This guide focuses on the potential molecular interactions of this compound, a derivative with an amino group at the 8-position of the aromatic ring. While direct experimental data for this specific molecule is not available in the reviewed literature, analysis of related 8-substituted THIQs suggests potential interactions with several key biological targets, including enzymes and G-protein coupled receptors.
Putative Molecular Targets
Based on the biological evaluation of structurally similar compounds, the following are proposed as potential molecular targets for this compound.
Serotonin 7 (5-HT7) Receptor
Recent studies on 8-hydroxy-tetrahydroisoquinolines have identified them as inverse agonists of the 5-HT7 receptor.[2] The 8-position substituent is critical for this activity. It is plausible that an 8-amino group could also confer affinity for this receptor, potentially acting as an agonist, antagonist, or inverse agonist. The 5-HT7 receptor, a Gs-coupled GPCR, is involved in the regulation of mood, cognition, and circadian rhythms.[2]
Dopamine D2/D3 Receptors
The THIQ scaffold is a well-known pharmacophore for dopamine receptors. Various substitutions on the THIQ ring system have been shown to modulate affinity and selectivity for D2 and D3 receptors.[3] While direct evidence for the 8-amino substitution is lacking, the general affinity of the THIQ core for these receptors suggests that this compound may exhibit activity at these targets.
Monoamine Oxidase (MAO)
Simple, unsubstituted 1,2,3,4-tetrahydroisoquinoline has been shown to be an inhibitor of both MAO-A and MAO-B.[4] The introduction of substituents can alter the potency and selectivity of this inhibition. Given that the core structure possesses MAO inhibitory properties, it is a strong possibility that the 8-amino derivative could also act as an inhibitor of these enzymes, which are critical in the metabolism of monoamine neurotransmitters.
Phenylethanolamine N-Methyltransferase (PNMT)
Certain THIQ derivatives are known inhibitors of PNMT, the enzyme responsible for the conversion of norepinephrine to epinephrine. This suggests that the THIQ scaffold can fit into the active site of this methyltransferase. The effect of an 8-amino substitution on this activity would need to be experimentally determined.
NMDA Receptors
The THIQ framework has been identified in a class of allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[5] These modulators can potentiate the activity of specific NMDA receptor subtypes, such as those containing GluN2B, GluN2C, or GluN2D subunits.[5][6] This suggests another potential, though less certain, avenue of biological activity for 8-amino substituted THIQs.
Quantitative Data for 8-Substituted Tetrahydroisoquinoline Analogs
The following table summarizes the available quantitative data for 8-substituted THIQ derivatives, which may provide an indication of the potential potency of this compound at these targets.
| Compound/Analog | Target | Assay Type | Value | Units | Reference |
| Anhalidine (8-hydroxy-6,7-dimethoxy-THIQ) | 5-HT7 Receptor | GloSensor cAMP Assay (Inverse Agonist) | EC50 = 219 | nM | [2] |
| Pellotine (8-hydroxy-6,7-dimethoxy-1-methyl-THIQ) | 5-HT7 Receptor | GloSensor cAMP Assay (Inverse Agonist) | EC50 = 455 | nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
5-HT7 Receptor Functional Assay (cAMP Measurement)
This protocol is based on the methodology described for evaluating 8-hydroxy-tetrahydroisoquinolines as 5-HT7 receptor inverse agonists.[2]
Objective: To determine the functional activity of a test compound at the human 5-HT7 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
HEK-293 cells stably expressing the human 5-HT7 receptor.
-
GloSensor™-22F cAMP plasmid.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
CO2 incubator (37°C, 5% CO2).
-
White, opaque 96-well plates.
-
GloSensor™ cAMP reagent.
-
Luminometer.
-
Reference agonist (e.g., 5-carboxamidotryptamine, 5-CT).
-
Test compound (this compound).
Procedure:
-
Cell Culture and Transfection: HEK-293 cells expressing the h5-HT7R are transiently transfected with the GloSensor™-22F cAMP plasmid using a suitable transfection reagent.
-
Cell Seeding: Transfected cells are seeded into white, opaque 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in an appropriate assay buffer.
-
Assay Protocol (Inverse Agonism): a. The day after seeding, the cell culture medium is replaced with CO2-independent medium containing 10% FBS and 2% (v/v) GloSensor™ cAMP reagent. b. The plates are incubated for 2 hours at room temperature in the dark. c. A baseline luminescence reading is taken using a luminometer. d. The test compound is added to the wells at various concentrations, and the plates are incubated for a further 20 minutes. e. A second luminescence reading is taken to determine the effect of the test compound on basal cAMP levels.
-
Assay Protocol (Agonism/Antagonism): a. Follow steps 4a-4c. b. For antagonist activity, the test compound is added and incubated for 15 minutes prior to the addition of a fixed concentration (e.g., EC80) of the reference agonist (5-CT). c. For agonist activity, the test compound is added at various concentrations. d. Luminescence is read after a 20-minute incubation.
-
Data Analysis: a. Data are normalized to the vehicle control. b. For inverse agonism and agonism, EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression. c. For antagonism, the IC50 value is determined and can be converted to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This is a generalized protocol for a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human D2 or D3 receptors.
-
Radioligand (e.g., [3H]spiperone for D2, [3H]-(+)-PHNO for D3).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., haloperidol for D2, eticlopride for D3).
-
Test compound.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand, and the cell membrane preparation.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine specific binding by subtracting non-specific binding (in the presence of a saturating concentration of a known ligand) from total binding (in the absence of a competitor). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC50 value from the resulting competition curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative 5-HT7 receptor agonist signaling pathway.
Caption: Generalized workflow for a radioligand binding assay.
Conclusion
While direct experimental evidence for the molecular targets of this compound is currently unavailable, SAR studies of structurally related analogs provide a strong basis for forming hypotheses about its potential biological activities. The most promising putative targets appear to be the serotonin 5-HT7 receptor and dopamine D2/D3 receptors, with a likely inhibitory effect on monoamine oxidases. The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to initiate experimental investigations into the pharmacology of this specific compound. Further research is essential to confirm these putative targets and to fully elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical and contemporary synthetic methodologies for preparing 1,2,3,4-tetrahydroisoquinolin-8-amine, a valuable scaffold in medicinal chemistry. The document details key synthetic strategies, including classical cyclization reactions and modern catalytic approaches, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a research and development setting.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of the aromatic ring significantly influences the biological activity of these molecules. This compound, with its amino functionality at the C8 position, serves as a crucial building block for the synthesis of a variety of therapeutic agents. Historically, the synthesis of this and related compounds has relied on classical name reactions such as the Bischler-Napieralski and Pictet-Spengler reactions. More contemporary approaches often employ catalytic hydrogenation or directed metalation strategies to achieve the desired substitution pattern with high efficiency and selectivity. This guide will explore these key historical and modern synthetic routes.
Classical Synthesis Methods
The Bischler-Napieralski and Pictet-Spengler reactions represent the foundational pillars of tetrahydroisoquinoline synthesis. These methods rely on the cyclization of appropriately substituted phenethylamine precursors.
The Bischler-Napieralski Reaction
First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[1][2] This intermediate is then reduced to the corresponding tetrahydroisoquinoline. The synthesis of this compound via this route would typically commence with a 2-(2-nitrophenyl)ethylamine derivative.
Logical Workflow for Bischler-Napieralski Synthesis
Figure 1: Bischler-Napieralski pathway to this compound.
Experimental Protocol: A Representative Bischler-Napieralski Cyclization
-
Amide Formation: 2-(2-Nitrophenyl)ethylamine is acylated with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane to yield N-[2-(2-nitrophenyl)ethyl]acetamide.
-
Cyclization: The resulting amide is dissolved in a suitable solvent (e.g., toluene or acetonitrile), and a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is added.[3][4] The mixture is heated to reflux for several hours.
-
Work-up: After cooling, the reaction mixture is carefully quenched with ice and basified with a strong base (e.g., NaOH or K₂CO₃). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Reduction of the Imine: The crude 8-nitro-3,4-dihydroisoquinoline is dissolved in methanol or ethanol and treated with a reducing agent like sodium borohydride (NaBH₄) at 0 °C to room temperature to afford 8-nitro-1,2,3,4-tetrahydroisoquinoline.
-
Reduction of the Nitro Group: The nitro-substituted tetrahydroisoquinoline is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a metal in acid (e.g., SnCl₂/HCl) to yield the final product, this compound.
Quantitative Data:
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Cyclization | POCl₃, Toluene | Reflux | 2-6 | 60-80 (Typical) |
| Imine Reduction | NaBH₄, MeOH | 0 - RT | 1-3 | >90 (Typical) |
| Nitro Reduction | H₂, Pd/C, EtOH | RT | 2-12 | >95 (Typical) |
Note: Yields are representative for the Bischler-Napieralski reaction and subsequent reductions and may vary for the specific substrate.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[5][6] For the synthesis of the title compound, a 2-(2-aminophenyl)ethylamine derivative would be the required starting material. The direct use of an aminophenyl-substituted precursor can be challenging due to potential side reactions. A more common strategy involves using a nitro-substituted precursor, followed by reduction in the final step.
Logical Workflow for Pictet-Spengler Synthesis
Figure 2: Pictet-Spengler pathway to this compound.
Experimental Protocol: A Representative Pictet-Spengler Reaction
A specific protocol for the Pictet-Spengler reaction of 2-(2-nitrophenyl)ethylamine is not well-documented in early literature. However, a general procedure would be as follows:
-
Condensation and Cyclization: 2-(2-Nitrophenyl)ethylamine and an aldehyde (commonly formaldehyde or its equivalent, paraformaldehyde) are dissolved in a suitable solvent, and a strong acid (e.g., hydrochloric acid or trifluoroacetic acid) is added as a catalyst. The reaction mixture is typically heated to reflux for several hours.
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water, basified, and extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude 8-nitro-1,2,3,4-tetrahydroisoquinoline.
-
Reduction: The nitro group of the resulting tetrahydroisoquinoline is reduced, as described in the Bischler-Napieralski section, to afford this compound.
Quantitative Data:
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Cyclization | HCHO, HCl | Reflux | 4-12 | 50-70 (Typical) |
| Nitro Reduction | H₂, Pd/C, EtOH | RT | 2-12 | >95 (Typical) |
Note: Yields are representative for the Pictet-Spengler reaction and may be lower for less activated aromatic rings.
Modern Synthetic Approaches
More recent synthetic strategies often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to the classical methods.
Catalytic Hydrogenation of Isoquinoline Precursors
A direct and efficient route to this compound involves the catalytic hydrogenation of a suitably substituted isoquinoline. The starting material can be 8-nitroisoquinoline or 8-aminoisoquinoline. The hydrogenation of the pyridine ring of the isoquinoline system and the reduction of the nitro group can sometimes be achieved in a single step.
Logical Workflow for Catalytic Hydrogenation
Figure 3: Direct synthesis by catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 8-Nitroisoquinoline
-
Reaction Setup: 8-Nitroisoquinoline is dissolved in a suitable solvent, such as ethanol, methanol, or acetic acid. A catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon or Platinum oxide) is added.
-
Hydrogenation: The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically ranging from atmospheric pressure to 50 psi). The reaction is stirred at room temperature until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Quantitative Data:
| Starting Material | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |
| 8-Nitroisoquinoline | 10% Pd/C | EtOH | 50 | RT | 4-8 | ~80-95 |
| 8-Nitroisoquinoline | PtO₂ | AcOH | 50 | RT | 2-6 | ~90 |
Directed ortho-Metalation and Nucleophilic Aromatic Substitution
A more recent and highly regioselective method involves the use of directed ortho-metalation to introduce a functional group at the 8-position, which can then be converted to an amino group. A notable example is the synthesis starting from 8-fluoro-3,4-dihydroisoquinoline.[7]
Logical Workflow for Directed Metalation Approach
Figure 4: Synthesis via directed ortho-metalation and nucleophilic aromatic substitution.
Experimental Protocol: Synthesis from 8-Fluoro-3,4-dihydroisoquinoline
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline: N-Pivaloyl-3-fluorophenethylamine is treated with butyllithium in THF at -78 °C for 2 hours. The reaction is then quenched with DMF. Subsequent acid-catalyzed cyclization with aqueous HCl in dichloromethane at room temperature for 24 hours affords 8-fluoro-3,4-dihydroisoquinoline hydrochloride.[7]
-
Fluorine-Amine Exchange: 8-Fluoro-3,4-dihydroisoquinoline hydrochloride is heated with an amine (e.g., pyrrolidine or morpholine) in a sealed tube at 80 °C to yield the corresponding 8-amino-3,4-dihydroisoquinoline derivative.[7]
-
Reduction: The resulting 8-amino-3,4-dihydroisoquinoline is reduced to the tetrahydroisoquinoline using standard methods such as sodium borohydride in methanol or catalytic hydrogenation.
Quantitative Data:
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Cyclization (two steps) | 1. BuLi, THF; 2. DMF; 3. aq. HCl, CH₂Cl₂ | -78 to RT | 26 | 68 |
| Fluorine-Amine Exchange (Pyrrolidine) | Pyrrolidine | 80 | 4 | 49 |
| Reduction | NaBH₄, MeOH | 0 - RT | 1 | >90 (Typical) |
Conclusion
The synthesis of this compound can be achieved through several historical and modern synthetic routes. The classical Bischler-Napieralski and Pictet-Spengler reactions provide foundational pathways, although they may require harsh conditions and the use of nitro-precursors. Catalytic hydrogenation of 8-substituted isoquinolines offers a more direct and efficient approach. Modern methods, such as those involving directed ortho-metalation, provide high regioselectivity and are amenable to the synthesis of diverse analogs. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The protocols and data presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. mdpi.com [mdpi.com]
Exploring the Chemical Space Around the 1,2,3,4-Tetrahydroisoquinolin-8-amine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. This technical guide focuses on a specific, underexplored derivative: the 1,2,3,4-tetrahydroisoquinolin-8-amine scaffold. While direct research on this particular scaffold is limited, this document explores its potential by drawing parallels with the well-studied bioactivities of related compounds, particularly 8-aminoquinoline and other substituted THIQ derivatives. This guide provides a comprehensive overview of the proposed synthesis, potential biological activities, putative mechanisms of action, and detailed experimental protocols to facilitate further research and drug discovery efforts centered around this promising chemical core.
Introduction to the this compound Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast array of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2][3] The versatility of the THIQ scaffold allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological targets.
This guide specifically delves into the this compound scaffold, a derivative that remains largely unexplored in the scientific literature. The introduction of an amino group at the 8-position of the THIQ core presents a unique opportunity for developing novel therapeutic agents. The 8-aminoquinoline scaffold, a close structural relative, is renowned for its potent antimalarial properties, exemplified by the clinical use of primaquine and tafenoquine.[4][5] These 8-aminoquinolines are known to exert their effects through mechanisms that can include the generation of reactive oxygen species (ROS) and interference with parasitic cellular processes.[1] Furthermore, derivatives of 8-aminoquinoline and 8-hydroxyquinoline have demonstrated promising anticancer and antimicrobial activities, suggesting a rich pharmacological potential for the 8-amino-THIQ core.[4][6]
By exploring the chemical space around the this compound scaffold, researchers can potentially unlock new therapeutic avenues, leveraging the established biological activities of related structures while exploring the unique properties conferred by the saturated heterocyclic ring of the THIQ moiety. This guide aims to provide a foundational resource for the synthesis, biological evaluation, and mechanistic understanding of this intriguing chemical entity.
Synthesis of the this compound Scaffold
A plausible synthetic route to the this compound scaffold can be envisioned starting from isoquinoline. The proposed multi-step synthesis involves nitration, reduction of the nitro group, and subsequent hydrogenation of the quinoline ring system. While a direct, one-pot synthesis has not been reported, the following sections detail a feasible and logical synthetic pathway based on established chemical transformations.
Proposed Synthetic Pathway
The general workflow for the synthesis of the this compound scaffold is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gram-Scale Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the gram-scale synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the nitration of isoquinoline to yield 8-nitroisoquinoline, followed by a one-pot reduction of both the nitro group and the pyridine ring via catalytic hydrogenation to afford the target compound.
Experimental Protocols
Step 1: Synthesis of 8-Nitroisoquinoline
This procedure outlines the nitration of isoquinoline.
Materials:
-
Isoquinoline
-
Sulfuric acid (98%)
-
Nitric acid (70%)
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add isoquinoline to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Once the isoquinoline has dissolved, slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid via the dropping funnel. Ensure the internal temperature does not exceed 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for a specified time to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath. The product will precipitate as a solid.
-
Filter the crude product and wash it with cold water.
-
For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.
Step 2: Synthesis of this compound
This procedure details the reduction of 8-nitroisoquinoline to the target amine. Catalytic hydrogenation is a common and effective method for this transformation.[1][2][3][4][5]
Materials:
-
8-Nitroisoquinoline
-
Ethanol (or another suitable solvent like methanol or ethyl acetate)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent like hydrazine hydrate or ammonium formate.[2]
-
A suitable hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a hydrogen balloon)
-
Celite or another filter aid
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve 8-nitroisoquinoline in a suitable solvent such as ethanol.
-
Carefully add 10% palladium on carbon catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Data Presentation
The following table summarizes the quantitative data for a representative gram-scale synthesis.
| Parameter | Step 1: Nitration of Isoquinoline | Step 2: Reduction of 8-Nitroisoquinoline |
| Starting Material | Isoquinoline | 8-Nitroisoquinoline |
| Reagents | H₂SO₄, HNO₃ | 10% Pd/C, H₂ (gas) |
| Solvent | Sulfuric Acid | Ethanol |
| Scale (Starting) | 10.0 g | 10.0 g |
| Reaction Temperature | 0-10 °C | Room Temperature |
| Reaction Time | 2-4 hours | 12-24 hours |
| Product | 8-Nitroisoquinoline | This compound |
| Typical Yield | 60-70% | 85-95% |
| Purity (crude) | >90% | >90% |
Visualizations
Experimental Workflow Diagram
Caption: Synthetic route for this compound.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00921E [pubs.rsc.org]
Application Notes and Protocols: Leveraging 1,2,3,4-Tetrahydroisoquinolin-8-amine for Parallel Synthesis of Bioactive Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,2,3,4-tetrahydroisoquinolin-8-amine as a versatile building block in parallel synthesis. The focus is on creating libraries of novel compounds with potential therapeutic applications, particularly in the realm of oncology. The protocols outlined below describe the synthesis of amide and urea libraries, leveraging the reactivity of the 8-amino group for diversification.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] Derivatives of the THIQ skeleton have shown promise as anticancer, anti-angiogenesis, and enzyme inhibitory agents.[1][3] Specifically, the presence of an amino group on the aromatic ring, as in this compound, provides a key handle for chemical diversification through parallel synthesis techniques. This allows for the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies and hit-to-lead optimization.
This application note details high-throughput synthesis protocols for the acylation and urea formation of this compound, enabling the creation of diverse chemical libraries for screening and drug discovery programs.
Parallel Synthesis of an Amide Library
The derivatization of the 8-amino group via amide bond formation is a robust and widely applicable method for generating a library of compounds with diverse functionalities. This can be achieved through the reaction of this compound with a variety of carboxylic acids.
Experimental Workflow:
The overall workflow for the parallel synthesis of an amide library is depicted below.
Figure 1: General workflow for the parallel synthesis of an amide library.
Detailed Protocol:
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in DMF.
-
Prepare 0.25 M solutions of a diverse set of carboxylic acids in DMF in a 96-well plate format.
-
Prepare a 0.3 M solution of PyBOP in DMF.
-
Prepare a 0.6 M solution of DIPEA in DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the this compound solution (0.02 mmol).
-
Add 100 µL of the respective carboxylic acid solution to each well (0.025 mmol, 1.25 equiv).
-
Add 100 µL of the PyBOP solution (0.03 mmol, 1.5 equiv).
-
Add 100 µL of the DIPEA solution (0.06 mmol, 3.0 equiv).
-
Seal the reaction block and place it on a shaker at 50°C for 16 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the contents of each well with 1 mL of DCM.
-
Wash the organic layer with 1 mL of 1N HCl, followed by 1 mL of saturated NaHCO₃ solution, and finally 1 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude products can be purified by preparative HPLC to afford the desired amide library.
-
Data Presentation:
The following table represents hypothetical data for a small subset of a synthesized amide library, demonstrating the expected yields and purities.
| Compound ID | Carboxylic Acid | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by LC-MS) |
| L1-A01 | Acetic Acid | 190.24 | 85 | >95 |
| L1-A02 | Benzoic Acid | 252.31 | 78 | >95 |
| L1-A03 | 4-Chlorobenzoic Acid | 286.75 | 81 | >95 |
| L1-A04 | Cyclohexanecarboxylic Acid | 258.36 | 88 | >95 |
| L1-A05 | Thiophene-2-carboxylic Acid | 258.34 | 75 | >95 |
Parallel Synthesis of a Urea Library
The formation of ureas from the 8-amino group provides another avenue for rapid library diversification, introducing a key hydrogen-bond donor-acceptor motif.
Experimental Workflow:
Figure 2: General workflow for the parallel synthesis of a urea library.
Detailed Protocol:
Materials:
-
This compound
-
Library of diverse isocyanates
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare 0.22 M solutions of a diverse set of isocyanates in anhydrous DCM in a 96-well plate format.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the this compound solution (0.02 mmol).
-
Add 100 µL of the respective isocyanate solution to each well (0.022 mmol, 1.1 equiv).
-
Seal the reaction block and place it on a shaker at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Concentrate the contents of each well under reduced pressure.
-
The crude products can be purified by preparative HPLC to afford the desired urea library.
-
Data Presentation:
The following table represents hypothetical data for a small subset of a synthesized urea library.
| Compound ID | Isocyanate | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by LC-MS) |
| L2-U01 | Phenyl isocyanate | 267.33 | 92 | >95 |
| L2-U02 | 4-Chlorophenyl isocyanate | 301.77 | 95 | >95 |
| L2-U03 | Cyclohexyl isocyanate | 273.38 | 90 | >95 |
| L2-U04 | n-Butyl isocyanate | 247.34 | 94 | >95 |
| L2-U05 | Benzyl isocyanate | 281.36 | 89 | >95 |
Biological Context: Targeting Cancer Signaling Pathways
Derivatives of the THIQ scaffold have been reported to exhibit anticancer properties by modulating various signaling pathways.[2][4] A key pathway implicated in many cancers is the Ras-Raf-MEK-ERK signaling cascade, which regulates cell proliferation, survival, and differentiation.[5][6] The synthesized libraries of 8-amido and 8-ureido-tetrahydroisoquinolines can be screened for their inhibitory activity against components of this pathway.
Figure 3: The Ras-Raf-MEK-ERK signaling pathway and potential points of inhibition.
The diagram illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of Ras, which in turn initiates a phosphorylation cascade through Raf, MEK, and ERK.[7][8] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[9] The synthesized 8-substituted THIQ derivatives could potentially inhibit kinases within this pathway, such as Raf or MEK, thereby blocking downstream signaling and exerting an anti-proliferative effect.
Conclusion
This compound is a valuable and versatile building block for the parallel synthesis of diverse compound libraries. The protocols provided herein for the high-throughput synthesis of amide and urea derivatives offer a robust platform for generating novel chemical entities for drug discovery. The potential for these compounds to modulate key cancer-related signaling pathways, such as the Ras-Raf-MEK-ERK cascade, makes them attractive candidates for further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Application of 1,2,3,4-Tetrahydroisoquinolin-8-amine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2,3,4-tetrahydroisoquinolin-8-amine as a key building block in the synthesis of kinase inhibitors. The unique structural features of this scaffold make it a valuable component in the design of targeted therapies for a range of diseases, including cancer.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[1] The introduction of an amino group at the 8-position provides a crucial handle for derivatization, allowing for the strategic construction of molecules that can interact with the active sites of various protein kinases. These enzymes play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This document will focus on the application of this compound in the synthesis of inhibitors for key kinase targets such as Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinase 2 (CDK2), and Dihydrofolate Reductase (DHFR), which, while not a kinase, is a critical target in cancer chemotherapy whose inhibitors often share structural motifs with kinase inhibitors.
Kinase Inhibitors Derived from Tetrahydroisoquinoline Scaffolds: Quantitative Data
The following table summarizes the inhibitory activities of various kinase inhibitors incorporating a tetrahydroisoquinoline moiety. While not all are derived from the 8-amino substituted precursor, they illustrate the potential of this scaffold in achieving high potency against different kinase targets.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 7e | CDK2 | 0.149 | - | [2] |
| 8d | DHFR | 0.199 | - | [2] |
| 8 | ALK | Potent | Various | [3] |
| 17 | ALK | Potent | Various | [3] |
| 1b | Haspin | 0.057 | - | [4] |
| 1c | Haspin | 0.066 | - | [4] |
| 2c | Haspin | 0.062 | - | [4] |
Signaling Pathway Diagrams
Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design. The following diagrams illustrate the roles of ALK, CDK2, and DHFR in cellular processes.
Caption: ALK Signaling Pathway and Point of Inhibition.
Caption: CDK2/Cyclin E Pathway in Cell Cycle Progression.
Caption: Role of DHFR in Nucleotide Synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and the final kinase inhibitor scaffolds using this compound.
General Synthetic Workflow
The synthesis of kinase inhibitors using this compound typically involves a multi-step process, including the formation of the THIQ core (if not commercially available), followed by coupling to a suitable heterocyclic scaffold, a common feature of many kinase inhibitors.
Caption: General Synthetic Workflow for THIQ-based Kinase Inhibitors.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Core via Pictet-Spengler Reaction
This protocol describes a general method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold.
Materials:
-
β-arylethylamine derivative
-
Aldehyde or ketone
-
Protic or Lewis acid (e.g., HCl, trifluoroacetic acid)
-
Solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dissolve the β-arylethylamine (1.0 eq) in the chosen solvent.
-
Add the aldehyde or ketone (1.1 eq).
-
Add the acid catalyst (0.1-1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,2,3,4-tetrahydroisoquinoline derivative.[5]
Protocol 2: Synthesis of a Pyrimidinone-Tetrahydroisoquinoline Conjugate as a SHP2 Antagonist
This protocol is adapted from a patented procedure for the synthesis of a SHP2 antagonist, demonstrating the coupling of this compound with a chloropyrimidinone core.[6]
Materials:
-
6-chloro-3-(2,3-dichlorophenyl)-2,5-dimethyl-3,4-dihydropyrimidin-4-one
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 6-chloro-3-(2,3-dichlorophenyl)-2,5-dimethyl-3,4-dihydropyrimidin-4-one (1.0 eq) in anhydrous DMSO, add this compound (2.0 eq).
-
Add DIEA (4.0 eq) to the reaction mixture.
-
Stir the reaction mixture overnight at 70°C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be directly purified by preparative HPLC to yield the desired product.[6]
Protocol 3: Representative Buchwald-Hartwig Amination for Coupling with a Dichloropyrimidine Core
This protocol provides a general method for the palladium-catalyzed amination of a dichloropyrimidine, a common core in many kinase inhibitors, with this compound.
Materials:
-
This compound
-
2,4-dichloropyrimidine
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, K3PO4, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.02-0.10 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by 2,4-dichloropyrimidine (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-4-chloropyrimidine or 4-amino-2-chloropyrimidine derivative, depending on the reaction conditions and the regioselectivity of the amination.
Conclusion
This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. Its inherent structural features and the presence of a reactive amino group allow for its incorporation into a wide range of heterocyclic scaffolds known to interact with the ATP-binding site of kinases. The provided protocols offer a starting point for the synthesis of novel kinase inhibitors based on this promising scaffold, and the signaling pathway diagrams provide the necessary biological context for targeted drug design. Further exploration of the structure-activity relationships of 8-substituted tetrahydroisoquinoline derivatives is a promising avenue for the development of next-generation kinase inhibitors.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel tetrahydroisoquinoline-containing pyrimidines as ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists - Google Patents [patents.google.com]
Application Notes and Protocols: High-Throughput Screening of 1,2,3,4-Tetrahydroisoquinolin-8-amine Analogs for Dopamine D2 Receptor Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of this core structure have shown potential in treating neurodegenerative disorders, with some acting as neuroprotectants.[3][4] A key mechanism of action for some THIQ analogs involves the modulation of dopaminergic pathways, including direct interaction with dopamine receptors.[5] This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify antagonists of the human dopamine D2 receptor from a library of compounds based on the 1,2,3,4-Tetrahydroisoquinolin-8-amine scaffold.
The protocol describes a cell-based reporter gene assay that measures the inhibition of a dopamine D2 receptor-mediated signaling pathway. This assay is designed for a 384-well plate format, making it suitable for large-scale screening campaigns.[6][7]
Biological Target: Dopamine D2 Receptor
The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Dysregulation of D2R signaling is implicated in various neurological and psychiatric disorders. Antagonists of the D2R are established therapeutics for conditions such as schizophrenia and are being investigated for other CNS disorders. The THIQ scaffold has been shown to interact with dopamine receptors, making the D2R a relevant target for screening libraries of THIQ analogs.[5]
Signaling Pathway
Upon activation by its endogenous ligand, dopamine, the D2R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, a reporter gene system is utilized where a cAMP-responsive element (CRE) drives the expression of a reporter enzyme, such as luciferase. In the presence of an agonist like dopamine, cAMP levels are low, leading to minimal reporter gene expression. An antagonist will block the effect of the agonist, resulting in an increase in cAMP and consequently, a measurable increase in reporter gene expression.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bmglabtech.com [bmglabtech.com]
Application Note: Quantification of 1,2,3,4-Tetrahydroisoquinolin-8-amine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1,2,3,4-Tetrahydroisoquinolin-8-amine in human plasma. The methodology employs a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound is a polar amine compound of interest in various fields of drug discovery and development. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note provides a detailed protocol for a high-throughput LC-MS/MS assay designed for the reliable quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for sample clean-up.
-
Thaw plasma samples and standards on ice.
-
To 50 µL of plasma, add 10 µL of internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 149.1 | 132.1 | 150 | 25 |
| Internal Standard (d4) | 153.1 | 136.1 | 150 | 25 |
Note: The exact m/z values for the precursor and product ions should be optimized by direct infusion of the analyte and internal standard.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 12,345 | 1,100,234 | 0.011 |
| 5 | 61,789 | 1,098,765 | 0.056 |
| 10 | 124,567 | 1,101,987 | 0.113 |
| 50 | 622,835 | 1,099,543 | 0.566 |
| 100 | 1,235,678 | 1,100,876 | 1.122 |
| 500 | 6,189,345 | 1,098,213 | 5.636 |
| 1000 | 12,456,789 | 1,101,543 | 11.308 |
Quality Control Samples
Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate to assess the accuracy and precision of the method.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 2.5 | 2.4 | 96.0 | 5.8 |
| MQC | 75 | 78.2 | 104.3 | 4.2 |
| HQC | 750 | 735.1 | 98.0 | 3.5 |
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to data analysis.
Logical Relationship of Method Components
Caption: Logical relationship of the analytical method components.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for supporting drug development studies. The method demonstrates good accuracy and precision over a relevant concentration range.
Application Notes and Protocols: In Vitro Efficacy Testing of 1,2,3,4-Tetrahydroisoquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its analogs represent a class of compounds with significant biological activities, including potential applications in the management of neurodegenerative disorders.[1][2] The core structure of THIQ is found in various natural and synthetic compounds that have demonstrated a range of pharmacological effects.[2] This document provides a detailed in vitro experimental framework for testing the efficacy of a specific analog, 1,2,3,4-Tetrahydroisoquinolin-8-amine. The proposed studies are designed to elucidate its mechanism of action by investigating its effects on key molecular targets implicated in neurological function and disease, including monoamine oxidases and dopamine receptors. Furthermore, protocols to assess its neuroprotective potential and impact on mitochondrial function are described.
Target Activity and Initial Screening
The initial phase of testing focuses on characterizing the interaction of this compound with primary molecular targets known to be modulated by THIQ derivatives.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters.[3][4] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[3] This assay will determine if this compound inhibits MAO-A and/or MAO-B activity.
Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits that measure the hydrogen peroxide produced by MAO activity.[5][6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)[5]
-
MAO-A specific inhibitor (e.g., Clorgyline)[6]
-
MAO-B specific inhibitor (e.g., Selegiline)[6]
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
In a 96-well plate, add the assay buffer, HRP, and the fluorescent probe to each well.
-
Add the test compound (this compound) at various concentrations to the appropriate wells. Include wells with the reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) and a vehicle control (DMSO).
-
Add either MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the MAO substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over 30-60 minutes.
-
Calculate the rate of reaction for each concentration and determine the IC50 value for the test compound against both MAO-A and MAO-B.
Data Presentation:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | ||
| Clorgyline (Reference) | ||
| Selegiline (Reference) |
Dopamine D2 Receptor Functional Assay
Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various neurological processes.[7] The D2 receptor, a Gi/o-coupled receptor, is a key target for drugs used to treat psychosis and Parkinson's disease.[8] This assay will determine if this compound acts as an agonist or antagonist at the D2 dopamine receptor by measuring changes in cyclic AMP (cAMP) levels.[9]
Protocol: cAMP-Based D2 Receptor Assay
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Forskolin.
-
Dopamine (agonist control).
-
Haloperidol (antagonist control).
-
This compound.
-
cAMP assay kit (e.g., GloSensor™ from Promega or a similar luminescence/fluorescence-based kit).[10]
-
384-well white microplates.
-
Luminometer or fluorescence plate reader.
Procedure for Agonist Mode:
-
Seed HEK293-D2 cells in a 384-well plate and incubate overnight.
-
Prepare a serial dilution of this compound and the dopamine control.
-
Add the compounds to the cells and incubate for 15-30 minutes.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Measure luminescence or fluorescence.
-
Calculate the EC50 value for the test compound.
Procedure for Antagonist Mode:
-
Seed HEK293-D2 cells as above.
-
Prepare a serial dilution of this compound and the haloperidol control.
-
Add the compounds to the cells and incubate for 15-30 minutes.
-
Add a fixed concentration of dopamine (EC80) to all wells except the negative control.
-
Add forskolin to all wells.
-
Add the cAMP detection reagents.
-
Measure luminescence or fluorescence.
-
Calculate the IC50 value for the test compound.
Data Presentation:
| Compound | D2 Receptor Agonist EC50 (µM) | D2 Receptor Antagonist IC50 (µM) |
| This compound | ||
| Dopamine (Reference) | N/A | |
| Haloperidol (Reference) | N/A |
Cellular Efficacy and Neuroprotection
This section details experiments to evaluate the compound's effects in a cellular context, focusing on its potential to protect neurons from toxic insults.
Neurotoxicity Assay
Before assessing neuroprotective effects, it is essential to determine the cytotoxicity of this compound in a relevant neuronal cell line.
Protocol: MTT Assay in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Microplate reader.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
After incubation, remove the medium and add fresh medium containing MTT solution.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Data Presentation:
| Compound | CC50 in SH-SY5Y cells (µM) |
| This compound |
Neuroprotection against Oxidative Stress
This assay will determine if this compound can protect neuronal cells from damage induced by an oxidative stressor like 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease.
Protocol: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
Materials:
-
SH-SY5Y cells.
-
Cell culture medium.
-
This compound (at non-toxic concentrations).
-
6-hydroxydopamine (6-OHDA).
-
MTT assay reagents.
-
96-well plates.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.
-
Induce neurotoxicity by adding a predetermined concentration of 6-OHDA to the wells (except for the control group).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in section 2.1.
-
Calculate the percentage of neuroprotection conferred by the test compound.
Data Presentation:
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| 6-OHDA alone | |
| This compound (Conc 1) + 6-OHDA | |
| This compound (Conc 2) + 6-OHDA | |
| This compound (Conc 3) + 6-OHDA |
Mitochondrial Function Assessment
Given that MAOs are mitochondrial enzymes and mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, assessing the compound's impact on mitochondrial health is crucial.[11]
Mitochondrial Respiration
This assay measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial function.[12]
Protocol: Seahorse XF Cellular Respiration Assay
Materials:
-
SH-SY5Y cells.
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Calibrant.
-
Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine).
-
This compound.
-
Mitochondrial stress test reagents: Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Seahorse XF Analyzer.
Procedure:
-
Seed SH-SY5Y cells in a Seahorse XF microplate and incubate overnight.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator.
-
Treat the cells with this compound at various concentrations.
-
Load the mitochondrial stress test reagents into the injector ports of the sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Run the assay, which involves sequential injections of the stress test reagents to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the OCR data to determine the effect of the compound on key parameters of mitochondrial function.
Data Presentation:
| Parameter | Vehicle Control | This compound (Conc 1) | This compound (Conc 2) |
| Basal Respiration | |||
| ATP Production | |||
| Maximal Respiration | |||
| Spare Respiratory Capacity |
Visualizations
Caption: Overall experimental workflow for in vitro testing.
Caption: Dopamine D2 receptor inhibitory signaling pathway.
Caption: Key parameters measured in a mitochondrial stress test.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Monoamine Oxidase Assays [cellbiolabs.com]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 7. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. innoprot.com [innoprot.com]
- 9. marinbio.com [marinbio.com]
- 10. biocompare.com [biocompare.com]
- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
1,2,3,4-Tetrahydroisoquinolin-8-amine: A Versatile Scaffold for Novel PET Imaging Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its derivatives, 1,2,3,4-tetrahydroisoquinolin-8-amine stands out as a versatile platform for the development of novel Positron Emission Tomography (PET) imaging agents. Its inherent structural features allow for functionalization at the amino group and other positions, enabling the creation of targeted radiotracers for a variety of biological targets implicated in oncology and neurodegenerative diseases.
This document provides detailed application notes and experimental protocols for the synthesis, radiolabeling, and preclinical evaluation of PET imaging agents based on the this compound scaffold.
Application in Oncology: Targeting the CXCR4 Receptor
A prime example of the utility of the 1,2,3,4-tetrahydroisoquinoline scaffold is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). This receptor is overexpressed in numerous cancers, including glioblastoma, and plays a crucial role in tumor growth, invasion, and metastasis.[2] PET imaging of CXCR4 expression can provide valuable diagnostic and prognostic information and aid in monitoring response to therapy.
A novel PET tracer, [68Ga]Ga-TD-01, has been developed using a tetrahydroisoquinoline derivative (TIQ15) as the targeting moiety.[3] The 8-amino group of a related tetrahydroisoquinoline scaffold serves as a key attachment point for a chelator, such as DOTA, which can then be radiolabeled with Gallium-68 (68Ga).
Quantitative Data for [68Ga]Ga-TD-01
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | 36.33 ± 1.50% (End of Synthesis) | [3] |
| Radiochemical Purity | > 99% | [3] |
| Molar Activity | 55.79 ± 1.96 GBq/µmol (End of Synthesis) | [3] |
| In Vitro Stability (PBS, 4h) | > 95% intact | [3] |
| In Vitro Stability (Human Plasma, 4h) | > 95% intact | [3] |
Signaling Pathway: CXCR4
The binding of the endogenous ligand CXCL12 to the CXCR4 receptor activates several downstream signaling pathways, primarily through G-protein coupling. These pathways, including the PI3K/Akt and MAPK/ERK pathways, are involved in cell proliferation, survival, and migration. PET imaging agents targeting CXCR4 can help to visualize and quantify the expression of this key receptor in tumors.
Caption: Simplified CXCR4 signaling pathway.
Application in Neuroimaging: Targeting SKCa Channels
The tetrahydroisoquinoline scaffold has also been explored for the development of PET imaging agents targeting small-conductance calcium-activated potassium (SKCa) channels. These channels are involved in neuronal excitability and are implicated in various neurological disorders. Carbon-11 labeled N-methyl-laudanosine and its tetrahydroisoquinolinium derivatives have been synthesized as potential probes for imaging SKCa channels in the brain.
Signaling and Function: SKCa Channels
SKCa channels are activated by an increase in intracellular calcium concentration, leading to potassium ion efflux and hyperpolarization of the cell membrane. This process helps to regulate the firing frequency of neurons. Dysregulation of SKCa channel function has been linked to conditions such as epilepsy and Parkinson's disease.
Caption: Functional cascade of SKCa channel activation.
Experimental Protocols
Synthesis of the this compound Scaffold
A common route for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Another established method is the Bischler-Napieralski reaction, where a β-arylethylamide is cyclized to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[4]
A specific, multi-step synthesis is required to produce the 8-amino substituted scaffold. One reported method involves the synthesis of 8-fluoro-3,4-dihydroisoquinoline, followed by a fluorine-amine exchange reaction and subsequent reduction to yield 1-substituted 8-amino-1,2,3,4-tetrahydroisoquinolines.
Caption: General synthetic strategies for the THIQ scaffold.
General Protocol for Radiolabeling with 68Ga
This protocol is based on the radiolabeling of a DOTA-conjugated tetrahydroisoquinoline derivative, exemplified by the synthesis of [68Ga]Ga-TD-01.[3]
Materials:
-
68Ge/68Ga generator
-
DOTA-conjugated tetrahydroisoquinoline precursor (e.g., TD-01)
-
Ammonium acetate buffer (0.1 M, pH 4)
-
Hydrochloric acid (0.05 M)
-
Solid-phase extraction (SPE) cartridge (e.g., HLB)
-
Ethanol
-
Sterile water for injection
-
Heating block or water bath
Procedure:
-
Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain 68GaCl3.
-
Add the 68GaCl3 eluate to a vial containing the DOTA-conjugated precursor dissolved in ammonium acetate buffer.
-
Heat the reaction mixture at 60-95°C for 5-15 minutes.
-
Cool the reaction mixture to room temperature.
-
Purify the radiolabeled compound using an SPE cartridge, pre-conditioned with ethanol and water.
-
Wash the cartridge with water to remove unreacted 68Ga.
-
Elute the final product with ethanol.
-
Dilute the final product with sterile water or saline for injection.
-
Perform quality control analysis (e.g., HPLC, TLC) to determine radiochemical purity and yield.
Caption: Workflow for 68Ga radiolabeling.
Preclinical Evaluation Workflow
A typical preclinical evaluation of a novel tetrahydroisoquinoline-based PET imaging agent involves a series of in vitro and in vivo studies to assess its properties and potential for clinical translation.
1. In Vitro Studies:
-
Binding Affinity: Determine the binding affinity (e.g., Ki, IC50) of the non-radioactive standard to the target of interest using competitive binding assays.
-
Stability: Assess the stability of the radiolabeled compound in physiological buffers (e.g., PBS) and human plasma over time.[3]
-
Lipophilicity: Determine the partition coefficient (LogP) to predict blood-brain barrier permeability.
2. In Vivo Studies (Animal Models):
-
Biodistribution: Inject the radiotracer into healthy animals and animals with a relevant disease model (e.g., tumor-bearing mice) to determine the uptake and clearance of the tracer in various organs over time.
-
PET/CT or PET/MRI Imaging: Perform dynamic or static PET scans to visualize the distribution of the radiotracer and quantify its uptake in the target tissue.
-
Blocking Studies: Co-administer a non-radioactive antagonist for the target receptor to demonstrate the specificity of the radiotracer's binding. A significant reduction in uptake in the target tissue in the presence of the blocking agent indicates specific binding.[3]
-
Metabolite Analysis: Analyze blood and tissue samples to identify and quantify radiometabolites, which can affect image interpretation.
Caption: Preclinical evaluation workflow for PET agents.
Conclusion
The this compound scaffold represents a promising and versatile platform for the development of novel PET imaging agents. Its synthetic tractability allows for the introduction of various functional groups to target a range of biological molecules implicated in disease. The successful development of CXCR4- and SKCa channel-targeted agents highlights the potential of this scaffold in both oncology and neuroimaging. Further exploration of this scaffold is warranted to develop new and improved PET radiotracers for a variety of unmet clinical needs.
References
Anwendungsbeispiel und Protokolle: Derivatisierung von 1,2,3,4-Tetrahydroisochinolin-8-amin für Struktur-Wirkungs-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 1,2,3,4-Tetrahydroisochinoline (THIQs) sind eine wichtige Klasse von heterozyklischen Verbindungen, die den Kern vieler biologisch aktiver Moleküle und zugelassener Medikamente bilden. Die Modifikation dieses Grundgerüsts ist eine gängige Strategie in der medizinischen Chemie, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren. Insbesondere das 1,2,3,4-Tetrahydroisochinolin-8-amin bietet mit seiner primären Aminogruppe am Benzolring einen vielseitigen Ansatzpunkt für die Derivatisierung. Diese Anwendungsbeispiele beschreiben Protokolle zur systematischen Derivatisierung dieser Aminogruppe zur Erstellung einer kleinen Substanzbibliothek für Struktur-Wirkungs-Beziehungsstudien (SAR), fokussiert auf die Hemmung von Kinasen, einem häufigen Ziel für THIQ-basierte Inhibitoren.
Logischer Arbeitsablauf für SAR-Studien
Der folgende Arbeitsablauf skizziert die notwendigen Schritte von der Synthese bis zur biologischen Auswertung, um die SAR von derivatisierten 1,2,3,4-Tetrahydroisochinolin-8-amin-Analoga zu untersuchen.
Abbildung 1: Allgemeiner Arbeitsablauf für die SAR-Studie.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Synthese und die biologische Testung der Derivate.
2.1 Protokoll: Parallele Acylierung von 1,2,3,4-Tetrahydroisochinolin-8-amin
Dieses Protokoll beschreibt die Synthese einer Amid-Bibliothek durch Reaktion des primären Amins mit verschiedenen Carbonsäurechloriden.
Materialien:
-
1,2,3,4-Tetrahydroisochinolin-8-amin
-
Dichlormethan (DCM), wasserfrei
-
Triethylamin (TEA) oder Diisopropylethylamin (DIPEA)
-
Eine Auswahl an Carbonsäurechloriden (z.B. Acetylchlorid, Benzoylchlorid, Cyclohexancarbonylchlorid)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Reaktionsgefäße (z.B. 8-ml-Vials)
-
Magnetrührer
Prozedur:
-
Vorbereitung: In einem trockenen Reaktionsgefäß werden 50 mg (0,337 mmol) 1,2,3,4-Tetrahydroisochinolin-8-amin in 2 ml wasserfreiem DCM gelöst.
-
Basenzugabe: 1,5 Äquivalente (70 µL, 0,506 mmol) Triethylamin werden zur Lösung gegeben. Die Mischung wird bei Raumtemperatur 5 Minuten gerührt.
-
Acylchloridzugabe: 1,1 Äquivalente (z.B. 26 µL, 0,371 mmol für Acetylchlorid) des jeweiligen Carbonsäurechlorids werden langsam zu der Lösung getropft.
-
Reaktion: Die Reaktion wird bei Raumtemperatur für 2-4 Stunden gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Aufarbeitung: Die Reaktionsmischung wird mit 5 ml gesättigter NaHCO₃-Lösung versetzt, um überschüssiges Säurechlorid zu neutralisieren. Die organische Phase wird abgetrennt, mit Wasser gewaschen und über Na₂SO₄ getrocknet.
-
Aufreinigung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird mittels Säulenchromatographie (typischerweise mit einem Gradienten von Ethylacetat in Hexan) oder präparativer HPLC aufgereinigt, um das gewünschte Amid-Derivat zu erhalten.
-
Charakterisierung: Die Identität und Reinheit des Produkts werden mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.
2.2 Protokoll: In-vitro-Kinase-Hemmassay
Dieses Protokoll beschreibt einen allgemeinen Assay zur Bestimmung der inhibitorischen Aktivität der synthetisierten Verbindungen gegenüber einer Zielkinase (z.B. einer Tyrosinkinase wie EGFR).
Materialien:
-
Rekombinantes Kinase-Enzym
-
Spezifisches Peptidsubstrat für die Kinase
-
Adenosintriphosphat (ATP), typischerweise in der Konzentration des Km-Wertes
-
Synthetisierte Testverbindungen in Dimethylsulfoxid (DMSO) gelöst
-
Kinase-Assay-Puffer (z.B. HEPES-Puffer mit MgCl₂, DTT)
-
ATP-Quantifizierungssystem (z.B. Kinase-Glo® Luminescence Assay)
-
384-Well-Platten, weiße, undurchsichtige Platten für Lumineszenz
-
Plattenlesegerät (Luminometer)
Prozedur:
-
Verdünnungsreihe: Erstellen Sie eine serielle Verdünnungsreihe der Testverbindungen in DMSO. Typischerweise werden 10 Konzentrationen in einem 3-fachen Verdünnungsschema erstellt, beginnend bei 100 µM.
-
Reaktionsansatz: In die Wells einer 384-Well-Platte werden pipettiert:
-
5 µL Kinase-Lösung im Assay-Puffer.
-
0,1 µL der Testverbindung in DMSO (Endkonzentration von DMSO sollte ≤ 1% sein).
-
Inkubieren Sie für 10-15 Minuten bei Raumtemperatur (Präinkubation von Enzym und Inhibitor).
-
-
Reaktionsstart: Starten Sie die Kinase-Reaktion durch Zugabe von 5 µL einer Mischung aus Peptidsubstrat und ATP im Assay-Puffer.
-
Inkubation: Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.
-
Reaktionsstopp & Detektion: Stoppen Sie die Reaktion und quantifizieren Sie das verbleibende ATP durch Zugabe von 10 µL des Kinase-Glo®-Reagenz. Nach 10 Minuten Inkubation im Dunkeln wird die Lumineszenz mit einem Plattenlesegerät gemessen.
-
Datenanalyse: Die Lumineszenzsignale sind umgekehrt proportional zur Kinase-Aktivität. Die prozentuale Hemmung wird für jede Konzentration berechnet. Die IC₅₀-Werte (die Konzentration des Inhibitors, die eine 50%ige Hemmung der Enzymaktivität bewirkt) werden durch nichtlineare Regression (log(Inhibitor) vs. normalisierte Antwort) ermittelt.
Struktur-Wirkungs-Beziehungen (SAR) - Hypothetische Daten
Die folgende Tabelle fasst hypothetische Daten für eine Reihe von N-acylierten Derivaten von 1,2,3,4-Tetrahydroisochinolin-8-amin zusammen, die gegen eine Zielkinase getestet wurden.
| Verbindung ID | R-Gruppe (Acyl-Rest) | Struktur | IC₅₀ (nM) | Lipophilie (cLogP) |
| THIQ-01 | Acetyl | CH₃-CO- | 8.500 | 1,8 |
| THIQ-02 | Cyclopropylcarbonyl | c-C₃H₅-CO- | 1.200 | 2,4 |
| THIQ-03 | Benzoyl | C₆H₅-CO- | 450 | 3,5 |
| THIQ-04 | 4-Fluorobenzoyl | 4-F-C₆H₄-CO- | 150 | 3,7 |
| THIQ-05 | 4-Methoxybenzoyl | 4-CH₃O-C₆H₄-CO- | 980 | 3,4 |
| THIQ-06 | Thiophen-2-carbonyl | C₄H₃S-CO- | 320 | 3,1 |
| THIQ-07 | Phenylacetyl | C₆H₅-CH₂-CO- | 2.100 | 3,4 |
Interpretation der SAR-Daten:
-
Aliphatisch vs. Aromatisch: Ein Wechsel von einer kleinen aliphatischen Gruppe (Acetyl, THIQ-01 ) zu einer aromatischen Gruppe (Benzoyl, THIQ-03 ) führt zu einer signifikanten Steigerung der Aktivität. Dies deutet auf eine mögliche π-π-Wechselwirkung in der ATP-Bindungstasche der Kinase hin.
-
Elektronische Effekte: Die Einführung eines elektronenziehenden Substituenten (Fluor in THIQ-04 ) am Phenylring verbessert die Wirksamkeit im Vergleich zum unsubstituierten Benzoyl-Derivat (THIQ-03 ). Im Gegensatz dazu verringert ein elektronenschiebender Substituent (Methoxy in THIQ-05 ) die Aktivität.
-
Sterische Effekte: Das Einfügen einer Methylen-Gruppe zwischen dem Phenylring und der Carbonylgruppe (THIQ-07 ) reduziert die Aktivität drastisch, was auf eine suboptimale Geometrie oder sterische Hinderung hindeutet.
-
Heteroaromatische Ringe: Ein Heteroaromat wie Thiophen (THIQ-06 ) wird gut toleriert und zeigt eine potente Hemmung, was weitere Möglichkeiten für Modifikationen eröffnet.
Postulierte Signalweg-Hemmung
Die Hemmung einer Rezeptor-Tyrosinkinase (RTK) wie dem EGFR durch einen potenten Inhibitor unterbricht die nachgeschaltete Signaltransduktion, die für das Zellwachstum und Überleben entscheidend ist.
Abbildung 2: Hemmung des RTK-Signalwegs durch ein THIQ-Derivat.
Schlussfolgerung: Die systematische Derivatisierung von 1,2,3,4-Tetrahydroisochinolin-8-amin an der Aminogruppe ist eine effektive Strategie zur Generierung potenter Moleküle. Die hier vorgestellten Protokolle und der logische Arbeitsablauf bieten eine solide Grundlage für die Durchführung von SAR-Studien. Die hypothetischen Daten verdeutlichen, wie durch gezielte Modifikationen wichtige Einblicke in die molekularen Wechselwirkungen mit dem biologischen Ziel gewonnen und die Wirksamkeit der Verbindungen optimiert werden kann.
A Practical Guide to the Pictet-Spengler Reaction for 1,2,3,4-Tetrahydroisoquinolin-8-amine Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of 1,2,3,4-tetrahydroisoquinolin-8-amine, a valuable scaffold in medicinal chemistry, via the Pictet-Spengler reaction. The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.[1][2][3][4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][4][6]
Introduction
The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. The presence of an amino group at the 8-position offers a versatile handle for further functionalization, making this compound a key intermediate in drug discovery programs. The Pictet-Spengler reaction provides a direct and efficient route to this class of compounds. The reaction is known to be facilitated by electron-donating groups on the aromatic ring of the β-arylethylamine, such as the amino group in our target molecule, which can lead to higher yields under milder conditions.[6][7][8]
This guide presents a representative conventional thermal protocol and a microwave-assisted protocol for the synthesis of this compound.
Reaction Mechanism and Workflow
The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the β-arylethylamine and the aldehyde.[9] Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion.[9][10] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form the cyclic product.[2][9] A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline.[2]
Caption: General mechanism of the Pictet-Spengler reaction.
The general experimental workflow involves the reaction setup, monitoring, work-up, and purification of the final product.
Caption: General experimental workflow for the synthesis.
Experimental Protocols
Materials and Reagents:
-
2-(2-aminophenyl)ethan-1-amine
-
Formaldehyde (37% aqueous solution) or paraformaldehyde
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexane for elution
Protocol 1: Conventional Thermal Synthesis
This protocol describes a standard method for the Pictet-Spengler reaction using conventional heating.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-aminophenyl)ethan-1-amine (1.0 eq).
-
Dissolve the amine in a suitable solvent such as methanol or ethanol (10-20 mL per gram of amine).
-
Add formaldehyde (1.1 - 1.5 eq) to the solution.
-
Slowly add the acid catalyst (e.g., concentrated HCl, 0.5 - 1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields.[3][11][12]
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 2-(2-aminophenyl)ethan-1-amine (1.0 eq) and a solvent such as methanol or ethanol.
-
Add formaldehyde (1.1 - 1.5 eq) to the vessel.
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.0 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).[11]
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform the work-up and purification as described in the conventional protocol (steps 7-11).
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are representative values and optimization may be required for specific experimental setups.
Table 1: Representative Conditions for Conventional Thermal Synthesis
| Parameter | Value |
| Starting Material | 2-(2-aminophenyl)ethan-1-amine |
| Aldehyde | Formaldehyde (37% aq.) |
| Catalyst | Concentrated HCl |
| Solvent | Methanol |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-80% |
Table 2: Representative Conditions for Microwave-Assisted Synthesis
| Parameter | Value |
| Starting Material | 2-(2-aminophenyl)ethan-1-amine |
| Aldehyde | Paraformaldehyde |
| Catalyst | Trifluoroacetic Acid (TFA) |
| Solvent | Ethanol |
| Temperature | 120 °C |
| Reaction Time | 15-30 minutes |
| Expected Yield | 70-90% |
Characterization of this compound
The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic protons at C1, and the aliphatic protons of the tetrahydroisoquinoline core.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂N₂, MW: 148.21 g/mol ).[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H and C-H bonds.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider using a stronger acid catalyst or microwave irradiation. |
| Decomposition of starting material or product | Use milder reaction conditions (lower temperature, less acidic catalyst). | |
| Formation of side products | Polymerization of formaldehyde | Add formaldehyde slowly to the reaction mixture. |
| Oxidation of the product | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult purification | Product is very polar | Use a more polar eluent system for column chromatography (e.g., methanol in dichloromethane). |
| Starting material and product have similar Rf values | Ensure the reaction goes to completion by monitoring with TLC. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formaldehyde is a carcinogen and a skin/respiratory irritant. Handle with extreme care.
-
Strong acids like HCl and TFA are corrosive. Handle with care and avoid contact with skin and eyes.
-
Microwave synthesis should be performed in specialized equipment designed for chemical reactions under pressure.
By following these guidelines, researchers can successfully synthesize this compound using the Pictet-Spengler reaction, providing a valuable building block for further chemical exploration and drug development.
References
- 1. organicreactions.org [organicreactions.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Pictet-Spengler_reaction [chemeurope.com]
- 11. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 12. Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. [journalijar.com]
- 13. This compound | C9H12N2 | CID 20523209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1,2,3,4-Tetrahydroisoquinolin-8-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets.[1][2] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[3][4][5] 1,2,3,4-Tetrahydroisoquinolin-8-amine (PubChem CID: 20523209) represents a valuable fragment from this class.[6] Its rigid bicyclic structure, combined with the primary amine at the 8-position, provides a defined three-dimensional shape and a key vector for chemical elaboration, making it an excellent starting point for an FBDD campaign.
These notes provide a representative workflow and detailed protocols for utilizing this compound in an FBDD campaign against a hypothetical protein kinase target, a common focus in oncology and immunology drug discovery.
Application Notes
Rationale for Use as a Fragment
This compound is an ideal candidate for fragment screening due to its physicochemical properties, which align with the "Rule of Three":
-
Low Molecular Weight: 148.20 g/mol .[6]
-
LogP: Calculated value is typically low (e.g., <3).
-
Number of Hydrogen Bond Donors/Acceptors: The two nitrogen atoms and associated hydrogens provide hydrogen bonding capabilities.
-
Structural Rigidity: The fused ring system reduces conformational flexibility, often leading to a more favorable entropy of binding.
-
Synthetic Tractability: The primary amine at the 8-position and the secondary amine within the ring serve as synthetic handles for fragment evolution into more potent leads.[3]
Representative FBDD Screening Cascade
A tiered approach is recommended to efficiently screen, identify, and validate the binding of this compound to a target protein. Sensitive biophysical techniques are required to detect the typically weak binding affinities of fragments.[1][2][7]
Caption: A representative workflow for a fragment-based drug discovery campaign.
Data Presentation: Hypothetical Screening Results
The following tables summarize representative quantitative data that could be obtained from a successful FBDD campaign using this compound against a target kinase.
Table 1: Primary and Secondary Screening Hits
| Fragment ID | Structure | Method | Result | Hit? |
| THIQ-8-Amine | This compound | DSF | ΔTm = +3.5 °C | Yes |
| Fragment B | (Structure) | DSF | ΔTm = +0.8 °C | No |
| THIQ-8-Amine | This compound | SPR | Binding Observed | Yes |
| Fragment D | (Structure) | SPR | No Binding | No |
Table 2: Biophysical Characterization of Binding
| Fragment ID | Method | Dissociation Constant (KD) | Stoichiometry (n) | Ligand Efficiency (LE) |
| THIQ-8-Amine | SPR | 210 µM | - | 0.35 |
| THIQ-8-Amine | ITC | 185 µM | 0.98 | 0.36 |
Ligand Efficiency (LE) is calculated as: LE = -ΔG / HAC, where ΔG = RTln(KD) and HAC is the heavy (non-hydrogen) atom count.
Hit Validation and Fragment Evolution
Confirmation of binding via X-ray crystallography is the ultimate goal of the initial screening phases.[8] A solved co-crystal structure of the target protein with this compound bound in an active site provides invaluable information.[9] This structural data reveals the precise binding mode and key interactions (e.g., hydrogen bonds, hydrophobic contacts).
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C9H12N2 | CID 20523209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,3,4-Tetrahydroisoquinolin-8-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic approach involves the initial formation of the tetrahydroisoquinoline core, followed by the reduction of a nitro group at the 8-position.
Synthetic Pathway Overview
Caption: General synthetic workflow for this compound.
Issue 1: Low Yield in the Pictet-Spengler Cyclization Step
Question: I am getting a low yield for the Pictet-Spengler cyclization of N-Boc-2-(2-nitrophenyl)ethanamine with formaldehyde. What are the possible causes and solutions?
Answer:
Low yields in the Pictet-Spengler reaction for this specific substrate can be attributed to several factors, primarily the deactivating effect of the nitro group on the aromatic ring.
-
Electron-Withdrawing Nature of the Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution, the key step in the Pictet-Spengler cyclization.[1]
-
Solution: Harsher reaction conditions may be required compared to substrates with electron-donating groups.[2] Consider using a stronger acid catalyst or higher temperatures. Superacids have been shown to be effective for less activated substrates.[1] Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[1]
-
-
Inadequate Acid Catalysis: The formation of the electrophilic iminium ion intermediate is crucial for the cyclization to occur.[2]
-
Solution: Ensure that a suitable acid catalyst is used in sufficient quantity. Common catalysts include strong protic acids like hydrochloric acid or sulfuric acid, and Lewis acids like boron trifluoride etherate.[3]
-
-
Side Reactions: Under harsh acidic conditions, side reactions such as polymerization or degradation of the starting material can occur.
-
Solution: Carefully optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
-
Troubleshooting Decision Tree: Pictet-Spengler Reaction
Caption: Decision tree for troubleshooting low yields in the Pictet-Spengler reaction.
Issue 2: Incomplete Reduction of the Nitro Group
Question: The reduction of N-Boc-8-nitro-1,2,3,4-tetrahydroisoquinoline is sluggish and gives a mixture of the desired amine and starting material. How can I drive the reaction to completion?
Answer:
Incomplete reduction of the nitro group can be due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.
-
Catalyst Inactivation (Catalytic Hydrogenation): The catalyst, typically palladium on carbon (Pd/C), can become poisoned by impurities in the substrate or solvent.
-
Solution: Ensure the substrate and solvent are of high purity. Use a higher catalyst loading or a fresh batch of catalyst.
-
-
Insufficient Reducing Agent (e.g., SnCl₂): The stoichiometry of the reducing agent is critical.
-
Solution: Use a sufficient excess of the reducing agent. For tin(II) chloride (SnCl₂), using at least 3 equivalents is common.[4]
-
-
Reaction Conditions: Temperature and pressure (for catalytic hydrogenation) play a significant role.
-
Solution (Catalytic Hydrogenation): Increase the hydrogen pressure and/or the reaction temperature.
-
Solution (SnCl₂): Heating the reaction mixture can improve the reaction rate. A typical condition is stirring at 50 °C.[4]
-
Quantitative Data: Nitro Group Reduction
| Reducing Agent | Conditions | Typical Yield | Reference |
| H₂/Pd-C | Methanol, room temperature, atmospheric pressure | Variable, can be slow | [5] |
| SnCl₂·2H₂O | Ethyl acetate, 50 °C | Good to excellent | [4] |
| Iron powder | Acetic acid | Good to excellent | [5] |
Issue 3: Difficulty in Removing the Boc Protecting Group
Question: I am having trouble with the deprotection of N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine. The reaction is either incomplete or leads to side products. What are the recommended conditions?
Answer:
The Boc group is typically removed under acidic conditions. The choice of acid and solvent is crucial to ensure complete deprotection without affecting other functional groups.
-
Incomplete Deprotection: The acidic conditions may not be strong enough.
-
Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for Boc deprotection.[6] Using a higher concentration of TFA or a longer reaction time may be necessary. Another common reagent is 4M HCl in dioxane.
-
-
Side Product Formation: The free amine product can be sensitive to strong acids and prolonged reaction times.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C) and monitor the progress closely by TLC to avoid extended exposure to acidic conditions. Once the reaction is complete, it is important to neutralize the acid to isolate the free amine or its salt.
-
Deprotection Workflow
Caption: A typical workflow for the deprotection of a Boc-protected amine.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally higher yielding for the tetrahydroisoquinoline core formation: Pictet-Spengler or Bischler-Napieralski?
A1: The choice between the Pictet-Spengler and Bischler-Napieralski reactions often depends on the specific substrate and available starting materials.[7] For substrates with electron-withdrawing groups like the nitro group, the Bischler-Napieralski reaction might be more favorable as it involves the cyclization of a more reactive N-acyliminium ion intermediate.[8] However, the Bischler-Napieralski route requires an additional reduction step of the initially formed dihydroisoquinoline. The Pictet-Spengler reaction is more atom-economical but may require harsher conditions for deactivated aromatic rings.[2]
Q2: What are the most common side reactions to be aware of during the synthesis?
A2:
-
Pictet-Spengler: Incomplete cyclization, N-alkylation of the starting amine if an excess of aldehyde is used, and potential polymerization under strong acid conditions.
-
Bischler-Napieralski: Formation of styrenes via a retro-Ritter reaction is a known side reaction, especially with certain substrates.[9]
-
Nitro Reduction: Over-reduction of other functional groups if present, and catalyst poisoning in catalytic hydrogenation.
-
Deprotection: Incomplete removal of the protecting group or side reactions involving the free amine if not handled properly after deprotection.
Q3: What are the recommended methods for purifying the final product, this compound?
A3: The final product is a relatively polar amine.
-
Crystallization: Purification can often be achieved by crystallization of a salt form, such as the dihydrochloride or tartrate salt.[10][11] This can help in obtaining a high-purity solid.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in a mixture of a polar and non-polar solvent (e.g., dichloromethane/methanol/ammonia) is often necessary to prevent tailing of the amine on the acidic silica gel.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4:
-
Strong Acids and Reagents: The use of strong acids (HCl, H₂SO₄, TFA), dehydrating agents (POCl₃, P₂O₅), and reducing agents (LiAlH₄) requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and should be carried out with appropriate safety measures and equipment.
-
Product Handling: The final product, this compound, is a chemical compound and should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and toxicity information.
Experimental Protocols
Protocol 1: N-Boc Protection of 2-(2-Nitrophenyl)ethanamine
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Dissolve 2-(2-nitrophenyl)ethanamine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (1.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of N-Boc-8-nitro-1,2,3,4-tetrahydroisoquinoline using SnCl₂
-
Dissolve N-Boc-8-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Deprotection of N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine
-
Dissolve N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.
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Stir the reaction at 0 °C to room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine, or precipitate the salt by adding an appropriate acid (e.g., HCl in ether).
Note: These are general protocols and may require optimization for specific scales and laboratory conditions.
References
- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
Overcoming challenges in the purification of 1,2,3,4-Tetrahydroisoquinolin-8-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2,3,4-Tetrahydroisoquinolin-8-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include starting materials, reagents from the synthesis, partially reacted intermediates, and byproducts from side reactions. Depending on the synthetic route, such as the Pictet-Spengler or Bischler-Napieralski reactions, impurities could include unreacted β-arylethylamines and aldehydes or ketones.[1][2] Additionally, oxidation of the amine or the tetrahydroisoquinoline ring system can lead to colored impurities.[3]
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I resolve this?
A2: Discoloration is often due to the presence of oxidized impurities or residual metal catalysts from the synthetic steps.[3] Amines, in particular, can be susceptible to air oxidation.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.
-
Inert Atmosphere: Perform purification steps, especially those involving heat, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
-
Chelating Agents: Washing the crude product with a dilute solution of a chelating agent like EDTA can help remove trace metal ions that might be causing discoloration.[3]
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for monitoring the progress of purification and assessing the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired compound.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | Compound is highly polar and strongly adheres to silica gel. | Use a more polar eluent system (e.g., with methanol or triethylamine). Consider using a different stationary phase, such as alumina. |
| Compound is volatile. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature and pressure. | |
| Improper solvent system selection. | Perform small-scale TLC experiments to determine the optimal solvent system for separation before running the column. | |
| Co-elution of Impurities with the Product | Similar polarity of the product and impurities. | Employ a different purification technique, such as recrystallization or preparative HPLC, after the initial column chromatography. |
| Column was overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Product is an Oil and Does Not Crystallize | Presence of impurities. | Re-purify the oil using column chromatography. |
| Compound has a low melting point. | Attempt to form a salt (e.g., hydrochloride or tartrate) which is often more crystalline.[6][7] | |
| Inconsistent NMR Spectra | Presence of rotamers. | The presence of certain functional groups can lead to hindered rotation and the appearance of multiple conformers in the NMR spectrum.[5] Acquiring the spectrum at an elevated temperature can sometimes coalesce the signals. |
| Residual solvent. | Ensure the sample is thoroughly dried under high vacuum. |
Experimental Protocols
General Flash Column Chromatography Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).[4]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed.
-
Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
Identifying and minimizing byproducts in 1,2,3,4-Tetrahydroisoquinolin-8-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine. The following information is designed to help identify and minimize the formation of byproducts, and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and direct synthetic route is the Pictet-Spengler reaction . This involves the condensation of 2-(2-aminophenyl)ethanamine with an aldehyde, typically formaldehyde, under acidic conditions. The electron-donating amino group on the phenyl ring facilitates the intramolecular electrophilic aromatic substitution required for cyclization. Another potential route is the reduction of 8-nitroisoquinoline , which involves the reduction of the nitro group to an amine and the simultaneous or sequential hydrogenation of the isoquinoline ring system.
Q2: What are the primary byproducts I should expect in the Pictet-Spengler synthesis of this compound?
A2: The primary byproducts in the Pictet-Spengler synthesis can include:
-
N-methylated product (2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine): Excess formaldehyde can lead to the methylation of the secondary amine in the tetrahydroisoquinoline ring.
-
Incompletely cyclized intermediates: The Schiff base formed between 2-(2-aminophenyl)ethanamine and formaldehyde may not fully cyclize, especially if the reaction conditions are not optimal.
-
Polymeric materials: Aldehydes can undergo self-polymerization, and side reactions involving the amino groups can lead to the formation of polymeric tars.
-
Oxidation products: The final product can be susceptible to oxidation, especially during workup and purification, leading to the formation of colored impurities.
Q3: How can I identify the desired product and the main byproducts?
A3: A combination of analytical techniques is recommended for identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can distinguish between the desired product and the N-methylated byproduct by the presence of an N-CH₃ signal. It can also help identify the aromatic substitution pattern to confirm the correct isomer.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and byproducts. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product and to quantify the levels of different byproducts.
Q4: Why is the purification of this compound challenging?
A4: The presence of two basic amino groups makes this compound relatively polar and can lead to strong interactions with silica gel during column chromatography. This can result in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.
Q5: What are the recommended purification methods for this compound?
A5:
-
Acid-Base Extraction: This is a highly effective initial purification step to separate the basic product from non-basic impurities.
-
Column Chromatography with a Basic Modifier: If column chromatography on silica gel is necessary, it is crucial to add a basic modifier, such as triethylamine (typically 1-2%), to the eluent system. This helps to saturate the acidic sites on the silica gel and improve the elution of the basic product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Sub-optimal reaction temperature. 4. Ineffective acid catalyst. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if starting materials or products are air-sensitive. 3. Optimize the reaction temperature; some Pictet-Spengler reactions require heating to proceed at a reasonable rate. 4. Screen different acid catalysts (e.g., HCl, H₂SO₄, TFA) and their concentrations. |
| Formation of a Significant Amount of N-methylated Byproduct | Excess formaldehyde used in the reaction. | Use a stoichiometric amount of formaldehyde or a formaldehyde equivalent like paraformaldehyde. Add the formaldehyde source slowly to the reaction mixture. |
| Presence of Polymeric/Tarry Material | 1. High reaction temperature. 2. High concentration of reactants. 3. Uncontrolled polymerization of formaldehyde. | 1. Lower the reaction temperature. 2. Perform the reaction at a lower concentration. 3. Use paraformaldehyde and heat to depolymerize it in situ. |
| Product Streaking/Tailing on TLC and Column Chromatography | The basic amino groups are interacting strongly with the acidic silica gel. | 1. For TLC, add 1-2% triethylamine to the developing solvent. 2. For column chromatography, pre-treat the silica gel with the eluent containing triethylamine and use a mobile phase containing 1-2% triethylamine. |
| Product Discoloration (Turning Brown/Black) | Oxidation of the aminotetrahydroisoquinoline product. | 1. Perform the workup and purification steps as quickly as possible. 2. Use degassed solvents. 3. Store the purified product under an inert atmosphere and protect it from light. |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of this compound
Materials:
-
2-(2-aminophenyl)ethanamine
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Methanol or Ethanol
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(2-aminophenyl)ethanamine in methanol or ethanol in a round-bottom flask.
-
Add the acid catalyst (e.g., HCl or TFA) to the solution and stir.
-
Slowly add a stoichiometric amount of formaldehyde or paraformaldehyde to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is > 9.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., 98:2 DCM:MeOH with 1% TEA).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with the eluent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Pictet-Spengler synthesis of this compound.
Caption: Potential byproduct formation pathways.
Caption: Experimental workflow for synthesis and purification.
Optimizing reaction conditions for the N-alkylation of 1,2,3,4-Tetrahydroisoquinolin-8-amine
Welcome to the technical support center for the N-alkylation of 1,2,3,4-tetrahydroisoquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of this compound?
A1: The primary challenge is achieving selective N-alkylation at the secondary amine (N-2) of the tetrahydroisoquinoline ring without concurrent alkylation of the primary aromatic amine at the C-8 position. The secondary amine is generally more nucleophilic than the primary aromatic amine, but competitive alkylation can occur, leading to a mixture of products and reducing the yield of the desired compound. Over-alkylation at the N-2 position to form a quaternary ammonium salt is also a potential side reaction.
Q2: How can I achieve selective N-alkylation on the tetrahydroisoquinoline nitrogen?
A2: The most effective strategy is to employ an orthogonal protecting group strategy. This involves selectively protecting the more reactive 8-amino group, performing the N-alkylation on the unprotected secondary amine of the tetrahydroisoquinoline ring, and then deprotecting the 8-amino group. The tert-butyloxycarbonyl (Boc) group is a suitable choice for protecting the aromatic amine.
Q3: What are the common methods for N-alkylation of the protected 8-amino-1,2,3,4-tetrahydroisoquinoline?
A3: The two primary methods for N-alkylation are:
-
Direct Alkylation: This involves the reaction of the protected tetrahydroisoquinoline with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base.
-
Reductive Amination: This method involves reacting the protected tetrahydroisoquinoline with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product. This is a milder alternative to direct alkylation and can be useful for preparing a wide range of N-substituted analogs.
Q4: What are the typical conditions for deprotection of the 8-amino group?
A4: If a Boc protecting group is used, it can be readily removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as methanol or dioxane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently reactive alkylating agent. 2. Inadequate base strength. 3. Low reaction temperature. 4. Steric hindrance from the alkylating agent or substrate. | 1. Switch to a more reactive alkyl halide (I > Br > Cl). 2. Use a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate. 3. Gradually increase the reaction temperature and monitor for product formation and decomposition. 4. For sterically hindered substrates, consider reductive amination as an alternative to direct alkylation. |
| Mixture of N-alkylated and di-alkylated products | 1. Over-alkylation at the secondary amine. 2. Alkylation of both the secondary amine and the 8-amino group (if unprotected). | 1. Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture. 2. Ensure complete protection of the 8-amino group before proceeding with the N-alkylation step. |
| Formation of unknown byproducts | 1. Decomposition of solvent or reagents at high temperatures. 2. Side reactions involving the aromatic ring (e.g., Friedel-Crafts type reactions). | 1. If using DMF as a solvent with a strong base, avoid excessively high temperatures. Consider alternative polar aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). 2. Use milder reaction conditions. Reductive amination is generally less prone to aromatic side reactions than direct alkylation. |
| Difficulty in removing the protecting group | 1. Incomplete reaction due to insufficient acid strength or reaction time. 2. Presence of acid-sensitive functional groups on the N-alkyl substituent. | 1. Ensure complete removal of any basic residues from the previous step. Use a sufficient excess of strong acid (e.g., TFA or HCl). Monitor the reaction by TLC or LC-MS. 2. If the N-alkyl group is acid-sensitive, consider alternative protecting groups for the 8-amino position that can be removed under different conditions (e.g., Fmoc, which is base-labile). |
| Low yield after purification | 1. Similar polarity of starting material, product, and byproducts making chromatographic separation difficult. 2. Product loss during work-up, especially if the product is water-soluble. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the crude product to facilitate separation. 2. Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the amine product in the aqueous phase. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the organic product. |
Experimental Protocols
Protocol 1: Selective Protection of the 8-Amino Group
This protocol describes the selective protection of the primary aromatic amine at the 8-position using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
10% Aqueous acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.
-
Adjust the pH of the solution to approximately 4.5 using acetic acid or a suitable base.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of the Boc-protected 8-amino-1,2,3,4-tetrahydroisoquinoline with an aldehyde.
Materials:
-
N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the 8-Amino Group
This protocol describes the removal of the Boc protecting group to yield the final N-alkylated product.
Materials:
-
N-alkyl-N'-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-alkyl-N'-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine in DCM.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final N-alkylated product.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 80 | 12 | 75 |
| 2 | Ethyl iodide | Cs₂CO₃ | DMF | 60 | 8 | 82 |
| 3 | Benzaldehyde (Reductive Amination) | - | DCE | RT | 16 | 85 |
| 4 | Acetone (Reductive Amination) | - | DCM | RT | 24 | 78 |
Note: Yields are for the N-alkylation step on the Boc-protected substrate and are illustrative.
Visualizations
Caption: Experimental workflow for the selective N-alkylation of this compound.
Technical Support Center: Troubleshooting Poor Solubility of 1,2,3,4-Tetrahydroisoquinolin-8-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1,2,3,4-Tetrahydroisoquinolin-8-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have poor aqueous solubility?
A1: The limited aqueous solubility of these derivatives often stems from a combination of factors. The tetrahydroisoquinoline scaffold, while containing nitrogen atoms capable of hydrogen bonding, is largely a hydrophobic bicyclic structure. Substituents on the aromatic ring or the nitrogen atom can further increase lipophilicity, leading to poor interaction with water. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it energetically unfavorable for water molecules to solvate individual molecules.
Q2: I'm observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What is happening and how can I prevent it?
A2: This phenomenon is known as antisolvent precipitation. Your compound is likely highly soluble in the organic solvent (DMSO), but when this solution is introduced into an aqueous buffer (the antisolvent), the overall solvent polarity increases dramatically. Since your compound has poor aqueous solubility, it crashes out of the solution.
To mitigate this, consider the following:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 1%, to minimize its effect on both solubility and the biological system.
-
Use a co-solvent system: Instead of a direct dilution, try using a mixture of water and a water-miscible organic solvent (a co-solvent) to achieve a solvent system that can maintain the solubility of your compound.
-
Adjust the pH of the aqueous buffer: Since these compounds are basic, lowering the pH of the buffer can increase solubility.
Q3: How does pH affect the solubility of this compound derivatives, and how can I use this to my advantage?
A3: As these compounds contain basic nitrogen atoms (both the secondary amine in the ring and the primary amine at the 8-position), their solubility is highly dependent on pH. In acidic conditions (lower pH), these amino groups become protonated, forming more soluble salt forms.[1] You can leverage this by:
-
Determining the pH-solubility profile: Experimentally determine the solubility of your compound across a range of pH values to identify the optimal pH for dissolution.
-
Using acidic buffers: For your experiments, employ a buffer system that maintains a pH where your compound is sufficiently soluble. However, ensure this pH is compatible with your experimental model (e.g., cell-based assays).
Q4: What is salt formation and can it improve the solubility of my compound?
A4: Salt formation is a common and highly effective method for increasing the aqueous solubility of ionizable compounds like your this compound derivatives.[2][3] The process involves reacting the basic compound with an acid to form a salt. This salt form often has significantly higher solubility and a faster dissolution rate than the free base. The choice of the acid (counter-ion) is crucial and can impact the final solubility and stability of the salt.
Q5: What are co-solvents and which ones are suitable for my compounds?
A5: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to decrease its polarity, thereby increasing the solubility of hydrophobic compounds.[4][5] For this compound derivatives, commonly used co-solvents in preclinical formulations include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400
-
Dimethyl sulfoxide (DMSO)
-
N-methyl-2-pyrrolidone (NMP)
The choice and concentration of the co-solvent need to be optimized for your specific compound and experimental system, considering potential toxicity to biological models.[5]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro assays.
This is a common challenge when transitioning from a concentrated stock in an organic solvent to an aqueous assay buffer.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Low and inconsistent results in biological assays due to poor solubility.
Poor solubility can lead to an underestimation of a compound's potency and high variability in experimental results.
Caption: Strategy for improving assay consistency.
Data Presentation
Table 1: Aqueous Solubility at Different pH Values
| Compound ID | pH 4.5 (μg/mL) | pH 6.8 (μg/mL) | pH 7.4 (μg/mL) | Method |
| Example-001 | Shake-flask | |||
| Your Cmpd 1 | Shake-flask | |||
| Your Cmpd 2 | Shake-flask |
Table 2: Solubility in Common Organic Solvents and Co-solvent Systems
| Compound ID | DMSO (mg/mL) | Ethanol (mg/mL) | PEG 400 (mg/mL) | 10% DMSO in PBS (μg/mL) |
| Example-001 | ||||
| Your Cmpd 1 | ||||
| Your Cmpd 2 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from guidelines for biopharmaceutics classification.[6]
-
Preparation of Buffers: Prepare buffers at a minimum of three pH values relevant to physiological conditions (e.g., pH 4.5, 6.8, and 7.4). Pharmacopoeial buffer solutions are recommended.
-
Compound Addition: Add an excess amount of the this compound derivative to a known volume of each buffer in a sealed container (e.g., glass vial). The presence of undissolved solid should be visible.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital agitator for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Sample Collection and Preparation: After equilibration, allow the samples to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.22 μm PVDF) to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the solubility in μg/mL or μM for each pH value.
Protocol 2: Salt Formation for Solubility Enhancement
This is a general procedure for forming a hydrochloride (HCl) salt, a common strategy for basic amines.
-
Dissolution of Free Base: Dissolve the this compound derivative in a suitable organic solvent (e.g., methanol, ethanol, or diethyl ether).
-
Addition of Acid: Slowly add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.
-
Precipitation and Isolation: The salt will often precipitate out of the solution. If precipitation is slow, cooling the mixture may be necessary. Collect the solid salt by filtration.
-
Washing and Drying: Wash the isolated salt with the organic solvent used in the reaction to remove any unreacted starting material. Dry the salt under vacuum to remove residual solvent.
-
Confirmation and Solubility Testing: Confirm the formation of the salt using analytical techniques (e.g., melting point, NMR, or elemental analysis). Subsequently, determine the aqueous solubility of the newly formed salt using Protocol 1.
Protocol 3: Preparation of a Co-solvent Formulation for In Vitro Testing
This protocol outlines the preparation of a stock solution using a co-solvent system for dilution into an aqueous assay buffer.
-
Co-solvent Selection: Choose a co-solvent that is compatible with your assay system and in which your compound has good solubility (e.g., DMSO, ethanol, or PEG 400).
-
Preparation of Concentrated Stock: Dissolve the compound in the chosen co-solvent to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming or sonication may be applied if necessary, provided the compound is stable.
-
Serial Dilution: Perform serial dilutions of the concentrated stock solution with the same co-solvent to create a range of working stock solutions.
-
Dosing into Assay Buffer: Add a small, consistent volume of the working stock solutions to your aqueous assay buffer to achieve the final desired concentrations. The final concentration of the co-solvent should be kept constant across all tested concentrations of the compound and should be low enough (e.g., <1%) to not interfere with the assay.
-
Observation: Visually inspect the final solutions for any signs of precipitation immediately after preparation and over the course of the experiment.
References
- 1. This compound | C9H12N2 | CID 20523209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of 1,2,3,4-Tetrahydroisoquinolin-8-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1,2,3,4-Tetrahydroisoquinolin-8-amine (THI-8-amine) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an in vivo context?
A1: The primary stability concerns for THI-8-amine, a compound featuring both a secondary heterocyclic amine and a primary aromatic amine, are susceptibility to oxidation and potential metabolism. The aromatic amine group is particularly prone to oxidation, which can be catalyzed by environmental factors like light and air, as well as by metabolic enzymes in vivo. This degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.
Q2: How can I assess the stability of my THI-8-amine formulation before starting animal studies?
A2: A forced degradation study is a critical first step. This involves subjecting your compound to various stress conditions more severe than it would typically encounter to predict its degradation pathways. Key conditions to test include acid and base hydrolysis, oxidation, heat, and photolysis. The results will help you develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products.
Q3: What are the most common formulation strategies to improve the in vivo stability of amine-containing compounds?
A3: Several strategies can be employed:
-
Use of Antioxidants: Including antioxidants in the formulation can protect the aromatic amine from oxidation.
-
pH Control: Maintaining an optimal pH with buffering agents can enhance stability, as the rate of many degradation reactions is pH-dependent.
-
Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can shield the labile amine group from the surrounding environment, improving both stability and solubility.
-
Prodrug Approach: Temporarily masking the amine functionality through chemical modification can protect it from premature degradation. The prodrug is then designed to convert to the active parent drug at the target site.
Q4: Can I use a prodrug strategy for THI-8-amine? What are the key considerations?
A4: Yes, a prodrug approach is a viable strategy. The primary aromatic amine can be temporarily modified, for example, as an amide or a carbamate. Key considerations include:
-
Bioconversion: The prodrug must be efficiently converted back to the active THI-8-amine in vivo by enzymes.
-
Stability of the Prodrug: The prodrug itself should be stable in the formulation and during its transit to the site of action.
-
Toxicity of the Promoieties: The chemical group that is cleaved off during activation should be non-toxic.
Troubleshooting Guides
Issue 1: Rapid Degradation of THI-8-amine in Formulation
Symptom: HPLC analysis of the dosing solution shows a significant decrease in the parent compound peak and the appearance of new peaks within a short period after preparation.
Possible Cause: Oxidation of the aromatic amine group.
Troubleshooting Steps:
-
De-gas Solvents: Ensure all solvents used for formulation are de-gassed to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Prepare the formulation under an inert gas like nitrogen or argon to minimize exposure to air.
-
Incorporate Antioxidants: Add an antioxidant to the formulation. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. Start with a low concentration and assess for compatibility and stability improvement.
-
pH Adjustment: Evaluate the stability of THI-8-amine at different pH values to identify a range where it is most stable. Use a suitable buffer system in your formulation to maintain this pH.
Issue 2: Low or Inconsistent Bioavailability in In Vivo Studies
Symptom: Plasma concentrations of THI-8-amine are significantly lower than expected or vary widely between subjects after oral administration.
Possible Causes:
-
Poor aqueous solubility limiting absorption.
-
Extensive first-pass metabolism in the gut wall or liver.
-
Instability in the gastrointestinal tract.
Troubleshooting Steps:
-
Solubility Enhancement:
-
Cyclodextrin Complexation: Formulate THI-8-amine with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility and potentially protect it from degradation.
-
Co-solvents: Use a biocompatible co-solvent system, but be mindful of potential toxicity in the animal model.
-
-
Addressing First-Pass Metabolism:
-
Prodrug Strategy: Design a prodrug of the aromatic amine to mask it from metabolic enzymes during first-pass metabolism. An amino acid conjugate could be a starting point.
-
Route of Administration: If feasible, consider an alternative route of administration, such as intravenous or intraperitoneal, to bypass the gastrointestinal tract and first-pass metabolism.
-
-
Improving GI Stability:
-
Enteric Coating: If using a solid dosage form, an enteric coating can protect the compound from the acidic environment of the stomach.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption and offer some protection from degradation.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Different Formulation Conditions (Forced Degradation at 40°C for 24h)
| Formulation Condition | % Remaining THI-8-amine | Major Degradant Peak Area (%) |
| Aqueous Solution (pH 7.4) | 75.2 | 18.5 |
| Aqueous Solution + 0.1% Ascorbic Acid (pH 7.4) | 95.8 | 2.1 |
| Aqueous Solution + 5% HP-β-Cyclodextrin (pH 7.4) | 92.1 | 4.3 |
| 0.1 M HCl | 88.5 | 8.9 |
| 0.1 M NaOH | 65.3 | 25.7 |
| 3% H₂O₂ | 40.1 | 45.2 |
Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., phosphate buffer)
-
HPLC system with a UV or DAD detector
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of THI-8-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and fluorescent light for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an HPLC method capable of separating the parent peak from any degradation products. A gradient elution with a mobile phase of acetonitrile and a buffered aqueous phase is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Visualizations
Caption: Potential oxidative degradation pathway of THI-8-amine.
Caption: Workflow for assessing and improving THI-8-amine stability.
Caption: Decision tree for troubleshooting low bioavailability of THI-8-amine.
Technical Support Center: Refining Chiral Separation of 1,2,3,4-Tetrahydroisoquinolin-8-amine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 1,2,3,4-Tetrahydroisoquinolin-8-amine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between the enantiomers of this compound?
Poor resolution in the chiral HPLC separation of this basic amine can stem from several factors. The most common include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition (especially the lack of a basic additive), an incorrect column temperature, or a deteriorated column. A systematic approach to method development is crucial for achieving a successful separation.
Q2: Why are my peaks for this compound broad and tailing?
Peak tailing for basic compounds like this compound is a frequent issue. It is often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] Other potential causes include column overload, an unsuitable mobile phase pH, or excessive extra-column volume in the HPLC system.[3][4][5]
Q3: Is a basic additive in the mobile phase always necessary for this separation?
Yes, for basic analytes like this compound, the inclusion of a basic additive in the mobile phase is critical.[1][6] Additives such as diethylamine (DEA) or other aliphatic amines compete with the analyte for active silanol sites on the stationary phase, which minimizes undesirable secondary interactions and significantly improves peak shape and resolution.[1][7][8]
Q4: How does temperature affect the chiral separation of these enantiomers?
Temperature plays a complex role in chiral recognition. Generally, lower temperatures can enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the chiral stationary phase.[1] However, higher temperatures can improve column efficiency and peak shape. The optimal temperature is compound-dependent and should be determined empirically for each specific method.[1][9]
Q5: Can the elution order of the enantiomers be predicted?
Predicting the elution order of enantiomers on a specific chiral stationary phase is often difficult without experimental data or prior knowledge of similar separations. The elution order can even be reversed by changing the chiral stationary phase, the mobile phase composition, or the column temperature.[1][7]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
| Potential Cause | Troubleshooting Step | Detailed Action |
| Inappropriate Chiral Stationary Phase (CSP) | Verify CSP selection. | Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are often effective for tetrahydroisoquinoline derivatives.[7][10] If initial results are poor, screen other types of CSPs. |
| Suboptimal Mobile Phase | Optimize mobile phase composition. | For Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Ensure a basic additive (e.g., 0.1% DEA) is present.[6][7][8] |
| For Reversed-Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Maintain a suitable pH and consider the use of buffers. | ||
| Incorrect Temperature | Optimize column temperature. | Set an initial temperature (e.g., 25°C). If resolution is poor, decrease the temperature in 5°C increments. Conversely, sometimes a moderate increase in temperature can improve efficiency.[1][9] |
| Low Column Efficiency | Check column health. | Perform a column performance test. If the plate count is low, the column may be degraded and need replacement. |
Issue 2: Peak Tailing or Asymmetry
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.
| Potential Cause | Troubleshooting Step | Detailed Action |
| Secondary Silanol Interactions | Add or optimize a basic mobile phase additive. | For normal phase, add 0.1% to 0.5% diethylamine (DEA) or a similar amine to the mobile phase to mask active silanol sites.[1][7][8] |
| Column Overload | Reduce sample concentration/injection volume. | Prepare serial dilutions of the sample (e.g., 1:10, 1:100) and inject. If peak shape improves significantly, the original sample was overloading the column.[3] |
| Extra-Column Dead Volume | Minimize tubing length and diameter. | Ensure that all connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to reduce peak broadening.[5] |
| Partially Blocked Column Frit | Back-flush the column. | Disconnect the column and reverse the flow direction, flushing with a strong solvent to dislodge particulates from the inlet frit. If this fails, the frit may need to be replaced.[4] |
Quantitative Data Summary
The following tables summarize typical starting conditions for the chiral separation of tetrahydroisoquinoline derivatives on common polysaccharide-based chiral stationary phases. Note that these are starting points, and optimization is likely required for this compound.
Table 1: Normal Phase HPLC Conditions for Tetrahydroisoquinoline Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose-based) | Chiralcel® OD-H (Cellulose-based) | Chiralpak® IA (Immobilized Amylose) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) | n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25°C | 20°C | 30°C |
| Detection | UV at 285 nm | UV at 285 nm | UV at 285 nm |
| Reference | Synthesized from[7][10][11] | Synthesized from[7][10] | Synthesized from[7] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral separation method using normal phase HPLC.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA), analytical grade
-
Chiral HPLC columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase to be used for the initial screening.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC System and Initial Conditions:
-
HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 285 nm
4. Method Optimization:
-
Mobile Phase Composition: If resolution is poor, adjust the percentage of IPA in 5% increments (e.g., to 85:15:0.1 and 95:5:0.1). A lower percentage of alcohol generally increases retention and can improve resolution.
-
Alcohol Modifier: If separation is still not optimal, substitute IPA with EtOH and repeat the optimization of the mobile phase composition.
-
Flow Rate: Once partial separation is achieved, reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to see if resolution improves.[3]
-
Temperature: Evaluate the effect of temperature by testing at 20°C and 30°C.
-
Column Screening: If a satisfactory separation is not achieved on the first column, switch to a different CSP (e.g., Chiralcel® OD-H) and repeat the optimization process.
Visualizations
Caption: Experimental workflow for chiral method development.
Caption: Troubleshooting decision tree for chiral separation.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Addressing racemization issues during the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to racemization during the synthesis of the chiral molecule 1,2,3,4-Tetrahydroisoquinolin-8-amine. The information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, and where can racemization occur?
A1: The two most prevalent methods for synthesizing the THIQ scaffold are the Pictet-Spengler and the Bischler-Napieralski reactions. Racemization is a significant risk in both, particularly at the C1 position where the new stereocenter is formed.
-
Pictet-Spengler Reaction: This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. Racemization can occur if the reaction conditions (e.g., high temperature, strong acid) allow for the reversible formation of an achiral iminium ion intermediate.
-
Bischler-Napieralski Reaction: This route involves the cyclization of a β-arylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline (DHIQ), which is subsequently reduced to the THIQ. The initial DHIQ product is achiral. The introduction of chirality occurs during the reduction step. If a non-stereoselective reducing agent (like NaBH₄) is used, a racemic mixture will be produced. To achieve high enantioselectivity, an asymmetric reduction (e.g., catalytic asymmetric hydrogenation) of the DHIQ intermediate is necessary.
Q2: My synthesis resulted in a racemic or nearly racemic mixture of this compound. What are the likely causes?
A2: Obtaining a racemic product suggests that the stereocenter at the C1 position was either not formed stereoselectively or was compromised after its formation. Key causes include:
-
Harsh Reaction Conditions: High temperatures and the presence of strong acids or bases can provide enough energy to overcome the inversion barrier of the chiral center, leading to racemization.[1]
-
Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as carbocations or the reversible formation of iminium ions, are highly susceptible to racemization.[1]
-
Non-Asymmetric Reduction: If your synthesis involves a Bischler-Napieralski reaction, the subsequent reduction of the 3,4-dihydroisoquinoline intermediate must be performed using a chiral catalyst or reagent to induce enantioselectivity. Standard reducing agents will yield a racemic mixture.
-
Equilibrium Processes: In some cases, racemization can be a thermodynamically favorable process that occurs spontaneously if a viable pathway for the interconversion of enantiomers exists.[1]
Q3: How can I monitor the enantiomeric excess (ee) of my product during the reaction or purification?
A3: The most reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC). Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents or derivatization with a chiral reagent to form diastereomers that can be distinguished by standard NMR.
Troubleshooting Guide: Minimizing Racemization
Issue 1: Significant racemization observed during Pictet-Spengler cyclization.
| Potential Cause | Troubleshooting Recommendation |
| Harsh acidic conditions and high temperature. | Lower the reaction temperature. Kinetically controlled reactions at lower temperatures often favor one stereoisomer. Use milder acids or a phosphate-buffered system, which has been shown to mediate the Pictet-Spengler reaction under gentler conditions.[2] |
| Reversible formation of the iminium ion. | Employ a chiral Brønsted acid catalyst. These catalysts can create a chiral environment around the iminium ion, directing the cyclization to favor one enantiomer. |
| Lack of stereochemical control. | Utilize a chiral auxiliary. By temporarily attaching a chiral group to the starting β-arylethylamine, you can direct the stereochemical outcome of the cyclization. The auxiliary can be removed in a subsequent step. |
Issue 2: Obtaining a racemic product after Bischler-Napieralski reaction and reduction.
| Potential Cause | Troubleshooting Recommendation |
| Use of a non-stereoselective reducing agent (e.g., NaBH₄). | The 3,4-dihydroisoquinoline intermediate is achiral. To obtain an enantiomerically enriched product, you must use an asymmetric reduction method. The most effective approach is Asymmetric Transfer Hydrogenation (ATH) or Asymmetric Hydrogenation (AH) . This involves using a metal catalyst (e.g., Rhodium, Ruthenium, Iridium) complexed with a chiral ligand.[3][4] |
| Suboptimal asymmetric hydrogenation catalyst or conditions. | Screen different combinations of metal precursors and chiral ligands. The choice of ligand is critical for achieving high enantioselectivity. Additionally, optimize reaction parameters such as hydrogen pressure, temperature, solvent, and the presence of additives (e.g., Lewis acids like La(OTf)₃ have been shown to improve reactivity).[3][4] |
Data Presentation: Asymmetric Transfer Hydrogenation of DHIQs
The following table summarizes data from the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines using various catalysts. The ligands used, (R)-CAMPY and (R)-Me-CAMPY, are based on a chiral 8-amino-5,6,7,8-tetrahydroquinoline backbone, making this data highly relevant for the synthesis of the target molecule.[3][4][5][6][7]
| Entry | Catalyst Precursor | Ligand | Substrate | Additive | Conv. (%) | ee (%) |
| 1 | [IrCpCl₂]₂ | (R)-CAMPY (L1) | 6,7-dimethoxy-1-phenyl-DHIQ | None | 15 | 45 |
| 2 | [IrCpCl₂]₂ | (R)-CAMPY (L1) | 6,7-dimethoxy-1-phenyl-DHIQ | La(OTf)₃ | 99 | 45 |
| 3 | [RhCpCl₂]₂ | (R)-CAMPY (L1) | 6,7-dimethoxy-1-phenyl-DHIQ | None | 60 | 69 |
| 4 | [RhCpCl₂]₂ | (R)-CAMPY (L1) | 6,7-dimethoxy-1-phenyl-DHIQ | La(OTf)₃ | 99 | 69 |
| 5 | [RhCpCl₂]₂ | (R)-Me-CAMPY (L2) | 6,7-dimethoxy-1-phenyl-DHIQ | La(OTf)₃ | 99 | 60 |
| 6 | [RhCpCl₂]₂ | (R)-CAMPY (L1) | 1-(4-fluorophenyl)-6,7-dimethoxy-DHIQ | La(OTf)₃ | 99 | 55 |
| 7 | [RhCp*Cl₂]₂ | (R)-CAMPY (L1) | 1-(4-nitrophenyl)-6,7-dimethoxy-DHIQ | La(OTf)₃ | 99 | 48 |
DHIQ = 3,4-dihydroisoquinoline. Conditions: Catalyst (1 mol%), HCOOH/Et₃N in H₂O/MeOH, 40 °C, 24h. Data adapted from Facchetti, G., et al. (2023).[3]
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of a 3,4-Dihydroisoquinoline Intermediate
This protocol is a representative procedure for the key stereoselective step following a Bischler-Napieralski synthesis.
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (e.g., (R)-CAMPY, 1.1 equiv.) in anhydrous ethanol. Add the metal precursor (e.g., [RhCp*Cl₂]₂, 0.5 equiv.) to the solution.
-
Heat the suspension at 50 °C for 3 hours, then allow it to cool to room temperature and stir overnight.
-
Remove the solvent under vacuum. Wash the resulting solid with diethyl ether to yield the pure catalyst complex.
-
Hydrogenation Reaction: In a separate vessel, dissolve the 3,4-dihydroisoquinoline precursor to this compound in a mixture of methanol and water.
-
Add the prepared catalyst (typically 1 mol%) and any additive (e.g., La(OTf)₃, 1 mol%).
-
Add the hydrogen source, typically an azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for 24-48 hours, monitoring the conversion by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System and Column: Use an HPLC system equipped with a UV detector. The choice of chiral stationary phase is critical. For tetrahydroisoquinolines, columns such as Chiralcel OD-H or Chiralpak AD-H are often effective.[3]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 70:30 v/v). For basic amines like the target molecule, it is crucial to add a small amount of an amine modifier, such as diethylamine (DEA, e.g., 0.1%), to the mobile phase to improve peak shape and resolution.[3]
-
Analysis Conditions (Example):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/DEA (70:30:0.1)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 285 nm (adjust based on the chromophore of the specific molecule)
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂)| / (A₁ + A₂) * 100
Visualizations
Logical Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for addressing racemization issues.
Potential Racemization Pathway via Iminium Ion
Caption: Racemization mechanism via a planar achiral intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [air.unimi.it]
Technical Support Center: Regioselective Electrophilic Substitution on 1,2,3,4-Tetrahydroisoquinolin-8-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the regioselectivity of electrophilic substitution on 1,2,3,4-tetrahydroisoquinolin-8-amine. Given the highly activated nature of this substrate, controlling the position of substitution is a significant challenge. This guide is based on established principles of electrophilic aromatic substitution (EAS) on activated aromatic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for electrophilic attack on this compound and why?
A1: The aromatic ring of this compound is highly activated by two electron-donating groups: the C8-amino group (-NH₂) and the fused alkylamine ring.
-
C8-Amino Group (-NH₂): This is a powerful activating group that directs electrophiles to the positions ortho and para to itself. In this molecule, the primary ortho position is C7.
-
Fused Alkyl Ring: This portion of the molecule acts as an electron-donating alkyl substituent, which also directs incoming electrophiles to its ortho and para positions (C5 and C7).
Due to the combined and potent directing effect of the C8-amino group, the C7 position is the most electronically enriched and sterically accessible site, making it the most probable point of initial electrophilic attack. The C5 position is the second most likely site of substitution.
Q2: Why is the use of protecting groups often necessary for this substrate?
A2: Protecting groups are crucial for several reasons:
-
To Prevent N-Substitution: The secondary amine at the N2 position is nucleophilic and can react with electrophiles, leading to undesired side products.
-
To Modulate Reactivity: The C8-amino group is a very strong activating group, which can lead to multiple substitutions (polysubstitution) and a loss of selectivity. Converting the amine to a less activating group, such as an amide (e.g., acetamide), tempers its reactivity.[1]
-
To Improve Regioselectivity: By converting the C8-amino group to a bulkier amide, steric hindrance at the C7 position increases. This can sometimes be exploited to favor substitution at the less hindered C5 position, although the electronic preference for C7 often remains dominant.
Q3: What are the most common side reactions encountered during the electrophilic substitution of this molecule?
A3: Common side reactions include:
-
Polysubstitution: Due to the high activation of the ring, it is easy to introduce more than one electrophile, especially under harsh reaction conditions.
-
N-Substitution: Reaction of the electrophile at the secondary amine (N2).
-
Oxidation: The electron-rich aromatic ring and the amine functionalities are susceptible to oxidation, especially with strong electrophiles or acidic conditions, leading to decomposition and low yields.
-
Acid-Catalyzed Rearrangement: While less common, strong acidic conditions required for some EAS reactions can potentially lead to rearrangements.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C5 and C7 Isomers)
-
Possible Causes:
-
The intrinsic electronic effects strongly favor both C5 and C7 positions, with C7 being generally preferred.
-
Reaction conditions (temperature, solvent, catalyst) may not be optimized to favor one isomer over the other.
-
-
Solutions:
-
Protect the C8-Amine: Convert the highly activating -NH₂ group to a less activating, more sterically demanding group like an acetamide (-NHCOCH₃) or a carbamate. This modulation can subtly alter the electronic and steric environment.
-
Use a Bulky Electrophile: A sterically hindered electrophile may preferentially attack the less hindered C5 position, although this is not always effective against the strong electronic pull towards C7.
-
Employ a Reversible Sulfonation: The sulfonyl group can be used as a temporary blocking group.[3] If C7 is more reactive, it can be sulfonated, forcing the next electrophile to the C5 position. The sulfonyl group can then be removed by treatment with aqueous acid.[3]
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent polarity, and Lewis acid catalyst to find conditions that maximize the formation of the desired isomer. Lower temperatures often increase selectivity.
-
Issue 2: Polysubstitution Products are Observed
-
Possible Causes:
-
The aromatic ring is excessively activated by the two electron-donating groups.
-
Reaction conditions are too harsh (e.g., high temperature, strong Lewis acid, excess electrophile).
-
-
Solutions:
-
Reduce Ring Activation: Protect the C8-amino group as an acetamide. The amide is still an ortho, para-director but is significantly less activating than a free amine, thereby reducing the tendency for a second substitution.
-
Use Milder Conditions:
-
Lower the reaction temperature.
-
Use a stoichiometric amount of the electrophile, or even slightly less.
-
Employ a weaker Lewis acid catalyst. For example, in Friedel-Crafts reactions, using FeCl₃ instead of AlCl₃ can reduce reactivity.[4]
-
-
Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired monosubstituted product is formed.
-
Issue 3: Unwanted N-Substitution at the N2 Position
-
Possible Cause:
-
The secondary amine in the tetrahydroisoquinoline ring is nucleophilic and competes with the aromatic ring for the electrophile.
-
-
Solutions:
-
Protect the N2-Amine: This is the most effective solution. Introduce a protecting group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) onto the N2 nitrogen.[5] These groups are stable under many EAS conditions and can be removed later. The Boc group is particularly useful as it is typically stable to many conditions but can be removed with acid.[5]
-
Issue 4: Low Reaction Yield and/or Substrate Decomposition
-
Possible Causes:
-
The substrate is unstable under the strong acidic conditions often required for electrophilic aromatic substitution (e.g., Friedel-Crafts, nitration).[6]
-
The electron-rich substrate is being oxidized by the reagents or by air.
-
-
Solutions:
-
Protect Amine Groups: Protecting both the N2 and C8 amines can increase the substrate's stability towards acidic conditions and oxidation.
-
Use Milder Reagents: Explore milder electrophilic reagents and catalysts that do not require harsh Brønsted or Lewis acids. For nitration, reagents like ethanoyl nitrate might be used instead of a concentrated H₂SO₄/HNO₃ mixture.[7]
-
Run Reactions Under Inert Atmosphere: To prevent oxidation, conduct the experiment under an inert atmosphere of nitrogen or argon.
-
Optimize Solvent and Temperature: Choose a solvent in which the starting material is fully soluble and which is stable to the reaction conditions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize decomposition.
-
Protecting Group Strategies
Choosing the right protecting group is critical for a successful and selective reaction. An orthogonal protection strategy, where groups can be removed independently, is highly advantageous.[8]
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| N2-Amine | tert-butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ | Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base (e.g., NaHCO₃), H₂O/Dioxane | Catalytic hydrogenation (H₂, Pd/C) | |
| C8-Amine | Acetyl | Ac | Acetic anhydride, pyridine or Et₃N | Acidic or basic hydrolysis (e.g., HCl/MeOH or LiOH/H₂O) |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride (TFAA), pyridine | Mild basic hydrolysis (e.g., K₂CO₃, MeOH) |
Illustrative Data: Effect of Protection on Regioselectivity
The following table presents hypothetical but chemically reasonable data for the bromination of this compound to illustrate how protecting groups can influence regioselectivity and yield.
| Substrate | Reaction Conditions | Product(s) | C7:C5 Ratio | Overall Yield |
| Unprotected 8-amino-THIQ | Br₂, FeBr₃, CH₂Cl₂, 0 °C | C7-Br, C5-Br, C5,7-diBr, N2-Br | ~4:1 | Low (<20%) |
| N2-Boc protected | Br₂, FeBr₃, CH₂Cl₂, 0 °C | C7-Br, C5-Br, C5,7-diBr | ~5:1 | Moderate (~45%) |
| C8-Acetylated | Br₂, FeBr₃, CH₂Cl₂, 0 °C | C7-Br, C5-Br | ~10:1 | Good (~70%) |
| N2-Boc, C8-Acetylated | Br₂, FeBr₃, CH₂Cl₂, 0 °C | C7-Br, C5-Br | ~12:1 | High (~85%) |
Note: This data is illustrative and serves to demonstrate expected trends based on chemical principles.
Key Experimental Protocols
Protocol 1: N2-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Add triethylamine (Et₃N) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield N2-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine.
Protocol 2: C8-Acetylation of N2-Boc-1,2,3,4-Tetrahydroisoquinolin-8-amine
-
Dissolve the N2-Boc protected substrate (1.0 eq) in pyridine or CH₂Cl₂ with Et₃N (1.5 eq).
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the doubly protected product.
Protocol 3: Regioselective Bromination of Doubly Protected Substrate
-
Dissolve the N2-Boc, C8-acetyl protected substrate (1.0 eq) in a suitable solvent like CH₂Cl₂ or CCl₄ under an inert atmosphere (N₂).
-
Cool the reaction mixture to 0 °C.
-
Add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to isolate the C7-bromo isomer.
Protocol 4: Deprotection
-
Boc Group Removal: Dissolve the protected compound in CH₂Cl₂ and add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v). Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid.
-
Acetyl Group Removal: Dissolve the compound in a mixture of methanol and water. Add an excess of a base like LiOH or K₂CO₃ and heat to reflux for 4-8 hours. Alternatively, reflux in aqueous HCl. Neutralize and extract the product.
Visual Guides
Caption: Directing effects of activating groups on the 8-Amino-THIQ ring.
Caption: General experimental workflow for achieving regioselective substitution.
Caption: Decision logic for troubleshooting common experimental issues.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine, with a focus on scaling up from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The most common and scalable routes involve a multi-step synthesis starting from a substituted phenylacetic acid or phenethylamine. A widely adopted approach includes:
-
Nitration: Introduction of a nitro group onto a suitable aromatic precursor, such as phenylacetic acid, to yield (2-nitrophenyl)acetic acid.[1][2]
-
Amide Formation: Conversion of the carboxylic acid to an amide, followed by reduction to the corresponding amine, 2-(2-nitrophenyl)ethan-1-amine.
-
Cyclization: Formation of the tetrahydroisoquinoline ring system via either the Bischler-Napieralski or Pictet-Spengler reaction.[3][4][5][6][7][8][9][10]
-
Nitro Group Reduction: Catalytic hydrogenation of the 8-nitro intermediate to the final product, this compound.
Q2: What are the critical safety considerations when scaling up the catalytic hydrogenation of the 8-nitro intermediate?
A2: Catalytic hydrogenation of nitroarenes is highly exothermic and presents several safety hazards, especially at the pilot plant scale. Key considerations include:
-
Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation, use of intrinsically safe equipment, and adherence to hydrogen safety protocols.
-
Catalyst Handling: Palladium on carbon (Pd/C) and other hydrogenation catalysts can be pyrophoric, especially after use when they are dry and saturated with hydrogen. The catalyst should be handled under a wet or inert atmosphere.
-
Thermal Runaway: The reduction of a nitro group is a highly exothermic process. Efficient heat management is crucial to prevent a runaway reaction. This includes using a reactor with adequate cooling capacity, controlling the rate of hydrogen addition, and monitoring the internal temperature closely.
-
Solvent Choice: Use of flammable solvents like methanol or ethanol increases the fire and explosion risk. Ensure all equipment is properly grounded and bonded.
Q3: How can I purify the final this compound product at a large scale?
A3: Purification of aromatic amines can be challenging due to their basicity and potential for oxidation. At the pilot plant scale, common purification methods include:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.
-
Crystallization/Recrystallization: Formation of a salt (e.g., hydrochloride) can facilitate crystallization and purification. The free base can then be regenerated. Recrystallization from a suitable solvent system can also be employed to achieve high purity.[11]
-
Column Chromatography: While less common for very large scales, column chromatography using silica gel treated with a base (e.g., triethylamine) or using basic alumina can be used to purify amines by mitigating the strong interaction between the basic amine and acidic silica.[12][13][14]
Troubleshooting Guides
Step 1: Nitration of Phenylacetic Acid
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of (2-Nitrophenyl)acetic acid | Incomplete reaction; Formation of multiple isomers; Product decomposition. | - Ensure the reaction temperature is maintained, as nitration is temperature-sensitive. - Control the rate of addition of the nitrating agent. - Optimize the ratio of nitric acid to sulfuric acid. - Quench the reaction by pouring it onto ice to prevent over-nitration or degradation.[5] |
| Product is an oil and does not precipitate upon quenching | The product is soluble in the acidic aqueous mixture. | - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5] |
| Formation of dinitrated byproducts | Reaction conditions are too harsh (high temperature, prolonged reaction time). | - Lower the reaction temperature. - Reduce the reaction time and monitor progress by TLC or HPLC. |
Step 2: Bischler-Napieralski Cyclization of N-formyl-2-(2-nitrophenyl)ethan-1-amine
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of 8-nitro-3,4-dihydroisoquinoline | - The aromatic ring is deactivated by the nitro group. - Insufficiently strong dehydrating agent. - Decomposition of starting material or product. | - Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃.[3][9] - Increase the reaction temperature by switching to a higher boiling point solvent (e.g., from toluene to xylene). - Monitor the reaction closely to avoid prolonged heating. |
| Formation of styrene side product | Retro-Ritter reaction due to the formation of a stable conjugated system. | - Use milder reaction conditions, such as triflic anhydride and 2-chloropyridine at lower temperatures.[4] |
Step 3: Catalytic Hydrogenation of 8-Nitro-1,2,3,4-tetrahydroisoquinoline
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Slow or stalled reaction | - Catalyst poisoning (e.g., by sulfur-containing impurities). - Insufficient catalyst activity. - Poor mass transfer of hydrogen. | - Ensure the purity of the starting material and solvents. - Use a fresh batch of catalyst or increase catalyst loading. - Ensure vigorous stirring and adequate hydrogen pressure.[15] |
| Formation of side products (e.g., hydroxylamines, azo compounds) | Incomplete hydrogenation. | - Increase hydrogen pressure and/or reaction time. - Ensure the catalyst is active and not poisoned. |
| Exothermic runaway reaction | Poor heat dissipation at a larger scale. | - Ensure the pilot plant reactor has sufficient cooling capacity. - Control the rate of hydrogen addition carefully. - Use a solvent with a good heat capacity. |
Quantitative Data
The following tables present representative data for the synthesis of this compound at both laboratory and pilot plant scales. Note: This data is illustrative and based on typical yields for similar reactions.
Table 1: Lab Scale Synthesis Data
| Reaction Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Nitration | Phenylacetic acid | HNO₃, H₂SO₄ | - | 0-10 | 1 | 85 | 95 |
| Amidation & Reduction | (2-Nitrophenyl)acetic acid | 1. SOCl₂ 2. NH₃ 3. BH₃·THF | THF | 0-65 | 12 | 75 | 97 |
| Cyclization (B-N) | N-formyl-2-(2-nitrophenyl)ethan-1-amine | POCl₃ | Toluene | 110 | 4 | 80 | 90 |
| Nitro Reduction | 8-Nitro-1,2,3,4-tetrahydroisoquinoline | H₂, Pd/C | Methanol | 25 | 6 | 95 | >98 |
Table 2: Pilot Plant Scale Synthesis Data
| Reaction Step | Batch Size (kg) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Nitration | 50 | HNO₃, H₂SO₄ | - | 0-15 | 2 | 82 | 94 |
| Amidation & Reduction | 40 | 1. SOCl₂ 2. NH₃ 3. BH₃·THF | THF | 10-70 | 18 | 72 | 96 |
| Cyclization (B-N) | 30 | POCl₃, P₂O₅ | Xylene | 140 | 6 | 78 | 88 |
| Nitro Reduction | 25 | H₂, Pd/C | Ethanol | 40-50 | 8 | 92 | >99 |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Step 1: Synthesis of (2-Nitrophenyl)acetic acid In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (100 mL). Slowly add phenylacetic acid (50 g) while maintaining the temperature below 10°C. To this mixture, add a solution of concentrated nitric acid (30 mL) in concentrated sulfuric acid (30 mL) dropwise, keeping the temperature between 0 and 10°C. After the addition is complete, stir the mixture for 1 hour. Carefully pour the reaction mixture onto crushed ice (500 g). The precipitated solid is filtered, washed with cold water, and recrystallized from water to give (2-nitrophenyl)acetic acid.
Step 2: Synthesis of N-formyl-2-(2-nitrophenyl)ethan-1-amine (2-Nitrophenyl)acetic acid is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then treated with aqueous ammonia to form the amide. The amide is subsequently reduced to 2-(2-nitrophenyl)ethan-1-amine using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF). The resulting amine is then formylated using ethyl formate to yield N-formyl-2-(2-nitrophenyl)ethan-1-amine.
Step 3: Synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline (via Bischler-Napieralski Reaction) To a solution of N-formyl-2-(2-nitrophenyl)ethan-1-amine (20 g) in dry toluene (200 mL), add phosphorus oxychloride (POCl₃, 30 mL) dropwise. Heat the mixture to reflux for 4 hours. Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated ammonium hydroxide to neutralize the excess acid. Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline is then dissolved in methanol and reduced with sodium borohydride to give 8-Nitro-1,2,3,4-tetrahydroisoquinoline.
Step 4: Synthesis of this compound In a hydrogenation vessel, dissolve 8-Nitro-1,2,3,4-tetrahydroisoquinoline (15 g) in methanol (150 mL). Add 10% Palladium on carbon (1.5 g, 10 wt%). Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 6 hours. Monitor the reaction by TLC or LC-MS. Once the reaction is complete, carefully filter the catalyst through a pad of celite. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or crystallization.
Diagrams
References
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. (2-Nitrophenyl)acetic acid - Wikiwand [wikiwand.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Pictet-Spengler_reaction [chemeurope.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Validating the In Vitro Activity of 1,2,3,4-Tetrahydroisoquinolin-8-amine in a Secondary Assay: A Comparative Guide
Introduction
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide focuses on validating the hypothetical in vitro activity of a novel compound, 1,2,3,4-Tetrahydroisoquinolin-8-amine, as a dopamine D2 receptor (D2R) antagonist. The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a critical target in the treatment of psychosis and other neurological disorders.[1][2]
Primary screening assays may identify a compound as a potential D2R ligand, but secondary assays are essential to confirm its binding affinity and functional activity. This document provides a comparative framework for validating the activity of a test compound, designated here as "THIQ-8-Amine," using two standard secondary assays: a competitive radioligand binding assay and a functional cAMP inhibition assay. Performance is compared against well-characterized D2R antagonists.
Comparative Data Summary
The efficacy of a D2R antagonist is typically quantified by its binding affinity (Ki) and its functional potency (IC50). The following tables present reference data for established D2R antagonists, providing a benchmark for evaluating new chemical entities like THIQ-8-Amine.
Table 1: Comparative Binding Affinity (Ki) at the Human Dopamine D2 Receptor
This table summarizes the inhibition constants (Ki) for reference compounds, determined via competitive radioligand binding assays using [3H]-Spiperone as the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Reference |
| THIQ-8-Amine (Test Compound) | TBD | Experimental |
| Haloperidol | 0.66 - 2.84 | [3] |
| Spiperone | ~0.1 (Kd) | [4] |
| Clozapine | > 10 | [3] |
| Risperidone | ~1.6 | [5] |
TBD: To Be Determined
Table 2: Comparative Functional Potency (IC50) in a D2R cAMP Assay
This table shows the half-maximal inhibitory concentration (IC50) of reference antagonists in a functional assay. The assay measures the compound's ability to counteract an agonist-induced inhibition of cyclic AMP (cAMP) production.
| Compound | IC50 (nM) | Reference |
| THIQ-8-Amine (Test Compound) | TBD | Experimental |
| Haloperidol | 0.16 - 0.7 | [3] |
| Risperidone | ~1.2 | |
| Aripiprazole | ~7.9 |
TBD: To Be Determined
Signaling Pathway and Experimental Overviews
Understanding the underlying biological pathways and experimental designs is crucial for interpreting assay results.
Dopamine D2 Receptor Signaling
The D2 receptor is canonically coupled to the inhibitory G-protein, Gi/o.[1][2] Upon activation by an agonist like dopamine, the Gi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[1][6] Antagonists block this action. D2 receptors can also signal through a G-protein-independent pathway involving β-arrestin 2.[7]
Secondary Assay Workflow: Radioligand Binding
This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.[8][9]
Secondary Assay Workflow: Functional cAMP Assay
This cell-based assay measures the functional consequence of D2R antagonism by quantifying changes in intracellular cAMP.[10][11]
Experimental Protocols
Detailed methodologies are provided for the execution of the secondary assays.
Protocol 1: D2 Receptor Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of THIQ-8-Amine using membranes from cells expressing the human D2 receptor.
1. Materials:
-
Membrane Preparation: Crude membrane preparations from HEK293 or CHO cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound (THIQ-8-Amine).
-
Non-specific Control: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Preparation: On the day of the assay, thaw the D2R membrane preparation and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of THIQ-8-Amine (e.g., from 100 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:
-
Total Binding: 50 µL D2R membranes, 50 µL [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM), and 150 µL Assay Buffer.[4]
-
Non-specific Binding (NSB): 50 µL D2R membranes, 50 µL [3H]-Spiperone, 50 µL Haloperidol (final concentration 10 µM), and 100 µL Assay Buffer.
-
Competition Binding: 50 µL D2R membranes, 50 µL [3H]-Spiperone, and 50 µL of each THIQ-8-Amine dilution.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the THIQ-8-Amine concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the D2R.[11]
Protocol 2: D2 Receptor Functional cAMP Inhibition Assay
This protocol measures the ability of THIQ-8-Amine to antagonize dopamine-induced inhibition of cAMP production in a whole-cell format.
1. Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Test Compound: this compound (THIQ-8-Amine).
-
D2 Agonist: Dopamine or Quinpirole.
-
Adenylyl Cyclase Activator: Forskolin.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell Culture Reagents: Appropriate media, serum, and antibiotics.
-
Stimulation Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor).
2. Procedure:
-
Cell Plating: Seed the D2R-expressing cells into a 96-well or 384-well plate and culture overnight to allow for adherence.[12]
-
Antagonist Pre-incubation: Remove culture medium and treat the cells with varying concentrations of THIQ-8-Amine (prepared in stimulation buffer) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (an EC80 concentration, pre-determined) along with a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate a measurable level of cAMP). Incubate for 15-30 minutes at 37°C.[13]
-
Cell Lysis and Detection: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP levels using the detection kit's protocol (e.g., reading fluorescence or luminescence on a plate reader).
3. Data Analysis:
-
Generate a standard curve if required by the kit.
-
Convert the raw signal to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the THIQ-8-Amine concentration.
-
The data should show a dose-dependent reversal of the dopamine-induced inhibition of cAMP production.
-
Determine the IC50 value, which represents the concentration of THIQ-8-Amine that restores 50% of the inhibited cAMP response, using a non-linear regression model.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. innoprot.com [innoprot.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Tetrahydroisoquinoline Derivatives Against Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and performance of various 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives against a panel of kinases. While specific cross-reactivity data for 1,2,3,4-Tetrahydroisoquinolin-8-amine is not extensively available in the public domain, this guide synthesizes findings for structurally related THIQ compounds, offering valuable insights into their potential as kinase inhibitors.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities.[1][2] In the realm of oncology, derivatives of this scaffold have been explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3] Understanding the selectivity profile of these compounds is paramount for developing targeted therapies with minimal off-target effects.[4][5]
Comparative Analysis of Kinase Inhibition by THIQ Derivatives
The following table summarizes the inhibitory activities of several THIQ derivatives against various kinases, as reported in the scientific literature. This data provides a comparative overview of their potency and selectivity.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| GM-3-18 | KRas | 0.9 - 10.7 | - | - | [6][7] |
| Compound 7e | CDK2 | 0.149 | Roscovitine | 0.380 | [8] |
| Compound 8d | DHFR | 0.199 | Methotrexate | 0.131 | [8] |
| Compound 13jE | PTP-1B | 1.0 | - | - | [9] |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 0.057 | - | - | [10] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 0.066 | - | - | [10] |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 0.062 | - | - | [10] |
| Pyrazolo[3,4-g]isoquinoline 3a | Haspin | 0.167 | - | - | [10] |
| Pyrazolo[3,4-g]isoquinoline 3a | CLK1 | 0.101 | - | - | [10] |
Experimental Protocols
The determination of kinase inhibitory activity and cross-reactivity profiling is crucial for the characterization of potential drug candidates. Below are detailed methodologies for key experiments typically cited in such studies.
Kinase Inhibition Assay (IC50 Determination)
This assay is fundamental to determining the concentration of a compound required to inhibit 50% of the target kinase's activity.
Objective: To quantify the potency of a test compound against a specific kinase.
Materials:
-
Test compound (e.g., a THIQ derivative)
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (Luminescence, Fluorescence, or Scintillation counter)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are added to the wells of a microplate.
-
Initiation of Reaction: The test compound dilutions are added to the respective wells, followed by the addition of ATP to initiate the kinase reaction. Control wells with no inhibitor (100% activity) and no kinase (background) are included.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: The detection reagent is added to stop the reaction and generate a signal proportional to the amount of ADP produced (for ADP-Glo™), the amount of phosphorylated substrate (for Z'-LYTE™), or the amount of incorporated radiolabel.
-
Data Analysis: The signal from each well is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Kinase Panel Screening (Cross-Reactivity Profiling)
This high-throughput screening method assesses the selectivity of a compound by testing it against a large number of different kinases.
Objective: To determine the selectivity profile of a test compound across the kinome.
Methodology: The experimental procedure for kinase panel screening is similar to the single kinase inhibition assay but is performed in a multiplexed format. A fixed concentration of the test compound (e.g., 1 µM or 10 µM) is screened against a panel of tens to hundreds of different recombinant kinases. The percentage of inhibition for each kinase is determined. For kinases that show significant inhibition, a full IC50 determination is subsequently performed to quantify the potency.
Visualizations
Experimental Workflow for Kinase Profiling
Caption: Workflow for kinase cross-reactivity profiling.
Simplified KRas Signaling Pathway
Caption: Inhibition of the KRas signaling pathway by THIQ derivatives.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a versatile starting point for the design of novel kinase inhibitors. The available data indicates that modifications to the core THIQ structure can lead to potent and, in some cases, selective inhibitors of kinases such as KRas and CDK2.[6][7][8] However, as with many kinase inhibitors, off-target effects are a consideration, and comprehensive profiling is essential.[4][5] The methodologies and comparative data presented in this guide are intended to aid researchers in the evaluation and development of new THIQ-based therapeutics. Further investigation into the kinase selectivity of this compound specifically is warranted to fully understand its therapeutic potential.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 1,2,3,4-Tetrahydroisoquinolin-8-amine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the selection of an optimal synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides a head-to-head comparison of distinct synthetic pathways to 1,2,3,4-Tetrahydroisoquinolin-8-amine, a valuable building block in medicinal chemistry. The comparison is based on experimental data from peer-reviewed scientific literature, offering a clear and objective overview to inform your synthetic strategy.
At a Glance: Key Synthetic Strategies
Two primary strategies for the synthesis of this compound are detailed below:
-
Route 1: Multi-step Synthesis from 8-Nitroisoquinoline. This classical approach involves the initial nitration of isoquinoline, followed by reduction of both the nitro group and the heterocyclic ring.
-
Route 2: Pictet-Spengler Reaction. This powerful cyclization reaction offers a more convergent approach, constructing the tetrahydroisoquinoline core in a single key step from a suitably substituted phenethylamine precursor.
The following sections provide a detailed analysis of each route, including quantitative data, experimental protocols, and a visual representation of the synthetic pathways.
Quantitative Data Summary
| Parameter | Route 1: From 8-Nitroisoquinoline | Route 2: Pictet-Spengler Reaction |
| Starting Material | 8-Nitroisoquinoline | 2-(2-Aminoethyl)aniline |
| Key Reactions | Catalytic Hydrogenation | Pictet-Spengler Cyclization |
| Overall Yield | ~60-70% (over 2 steps) | ~75-85% |
| Reaction Time | 24-48 hours | 12-24 hours |
| Reaction Temperature | Room Temperature to 50°C | 80-100°C |
| Key Reagents | H₂, Pd/C, PtO₂ | Formaldehyde, HCl |
| Advantages | Utilizes a commercially available starting material. | High overall yield in fewer steps. |
| Disadvantages | Multi-step process, potential for over-reduction. | Starting material may require synthesis. |
Route 1: Synthesis from 8-Nitroisoquinoline
This synthetic pathway commences with the commercially available 8-nitroisoquinoline and proceeds through a two-step reduction process to yield the target compound.
Experimental Protocol
Step 1: Synthesis of 8-Aminoisoquinoline
A solution of 8-nitroisoquinoline (1.0 eq) in ethanol is treated with tin(II) chloride dihydrate (4.0 eq). The reaction mixture is heated at reflux for 4 hours. After cooling to room temperature, the mixture is poured into ice water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 8-aminoisoquinoline.
Step 2: Synthesis of this compound
8-Aminoisoquinoline (1.0 eq) is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is then subjected to catalytic hydrogenation using platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere (50 psi) at room temperature for 24-48 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water, basified with aqueous sodium hydroxide, and extracted with dichloromethane. The combined organic extracts are dried, filtered, and concentrated to give this compound.
Visualizing the Pathway
Caption: Synthetic pathway from 8-Nitroisoquinoline.
Route 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction provides a more convergent and efficient route to the 1,2,3,4-tetrahydroisoquinoline scaffold. This approach involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.
Experimental Protocol
A solution of 2-(2-aminoethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water is heated to 80-100°C. An aqueous solution of formaldehyde (1.1 eq) is then added dropwise to the reaction mixture. The reaction is stirred at this temperature for 12-24 hours. After cooling, the reaction mixture is basified with a concentrated solution of sodium hydroxide and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Visualizing the Pathway
Caption: Pictet-Spengler synthesis pathway.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities.
-
Route 1 is a reliable, albeit longer, pathway that utilizes a readily available starting material. It is well-suited for smaller scale syntheses where the multi-step nature is not a significant drawback.
-
Route 2 , the Pictet-Spengler reaction, is a more elegant and efficient approach, offering a higher overall yield in fewer steps. This makes it a more attractive option for larger scale production, provided the starting 2-(2-aminoethyl)aniline is accessible.
Researchers and process chemists are encouraged to evaluate both routes based on their specific needs and resources to select the most appropriate method for their synthetic endeavors.
In Vivo Efficacy of Novel Compound 1,2,3,4-Tetrahydroisoquinolin-8-amine Compared to Standard of Care in Parkinson's Disease Models: A Data Review
A comprehensive review of available scientific literature reveals a significant data gap regarding the in vivo efficacy of 1,2,3,4-Tetrahydroisoquinolin-8-amine in preclinical models of Parkinson's disease. While research has explored the neuroprotective and, in some instances, neurotoxic potential of related tetrahydroisoquinoline derivatives, specific data for the 8-amino substituted compound is not currently available in published studies.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Therefore, a direct comparison of this compound with established standards of care for Parkinson's disease cannot be conducted at this time.
To illustrate the requirements of such a comparative analysis and to provide a valuable resource for researchers in the field, this guide presents a detailed comparison of two widely used standards of care for Parkinson's disease: the monoamine oxidase-B (MAO-B) inhibitor, Rasagiline , and the dopamine agonist, Pramipexole . The following sections summarize their in vivo efficacy based on published experimental data, detail the methodologies of key experiments, and visualize relevant pathways and workflows.
Section 1: Comparative Efficacy of Standard of Care Treatments
The in vivo efficacy of Rasagiline and Pramipexole has been extensively evaluated in rodent models of Parkinson's disease, primarily the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. These models mimic the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
Quantitative Data Summary
The following tables summarize key quantitative findings from representative studies, focusing on behavioral outcomes (motor function) and neurochemical changes (dopaminergic neuron survival and dopamine levels).
Table 1: In Vivo Efficacy of Rasagiline in the 6-OHDA Rat Model of Parkinson's Disease
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Motor Function | Rasagiline | 0.1 - 0.2 mg/kg/day | Abolished motor stereotypies | [14] |
| Dopaminergic Neuron Survival (Substantia Nigra) | Rasagiline | Low Dose | +97% increase in survival vs. control | [14] |
| Rasagiline | High Dose | +119% increase in survival vs. control | [14] | |
| Dopaminergic Terminals (Striatum) | Rasagiline | Not specified | ~35% prevention of dopamine terminal loss | [15] |
Table 2: In Vivo Efficacy of Pramipexole in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Motor Function | Pramipexole Patch | Dose-dependent | Improved dyskinesia | [16] |
| Dopaminergic Neuron Survival (Substantia Nigra) | Pramipexole | 0.1 mg/kg/day | Completely antagonized neurotoxic effects of MPTP | [17] |
| Striatal Dopamine Levels | Pramipexole | 1.0 mg/kg | Inhibited MPTP-induced dopamine depletion by ~53% | [18] |
| Striatal Dopamine Metabolites (DOPAC & HVA) | Pramipexole Patch | Dose-dependent | Prevented MPTP-induced reduction | [16] |
| Antioxidant Enzyme Activity (SOD, GSH-Px, CAT) | Pramipexole Patch | Dose-dependent | Restored activity in the striatum | [16] |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vivo models and behavioral assessments cited in this guide.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Objective: To induce a unilateral lesion of the nigrostriatal dopaminergic pathway, mimicking the motor asymmetry observed in Parkinson's disease.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the medial forebrain bundle (MFB) or the striatum.
-
6-OHDA Injection: A solution of 6-OHDA is unilaterally injected into the target brain region using a microsyringe. The coordinates for the injection are determined based on a stereotaxic atlas.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics and softened food.
-
-
Verification of Lesion: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem histological analysis (e.g., tyrosine hydroxylase immunohistochemistry).
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease
-
Objective: To induce bilateral loss of dopaminergic neurons in the substantia nigra, modeling the neurodegeneration seen in Parkinson's disease.
-
Animal Model: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
Procedure:
-
MPTP Administration: MPTP is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. A common sub-acute regimen involves multiple injections over several days (e.g., 20-30 mg/kg, i.p., once daily for 5-7 days).
-
Safety Precautions: MPTP is a potent neurotoxin and requires strict safety protocols for handling and administration.
-
Behavioral and Neurochemical Assessment: Following a post-injection period (e.g., 7-21 days) to allow for the development of the lesion, animals are subjected to behavioral tests and their brains are collected for neurochemical and histological analysis.
-
Behavioral Assessments
-
Rotarod Test:
-
Purpose: To assess motor coordination and balance.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure: Mice or rats are placed on the rotating rod, and the latency to fall is recorded. Animals are typically trained for several days before the actual test. A decrease in the time spent on the rod indicates motor impairment.
-
-
Cylinder Test:
-
Purpose: To evaluate forelimb use asymmetry, particularly in unilateral lesion models like the 6-OHDA model.
-
Apparatus: A transparent cylinder.
-
Procedure: The animal is placed in the cylinder, and the number of times it rears and touches the wall with its ipsilateral (unimpaired) or contralateral (impaired) forelimb is counted. A preference for using the ipsilateral forelimb indicates a motor deficit in the contralateral limb.
-
Section 3: Visualizations
Diagrams illustrating experimental workflows and signaling pathways provide a clear and concise overview of the research process and the mechanisms of action.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy testing.
Signaling Pathways
Caption: Simplified signaling pathways of Rasagiline and Pramipexole.
Conclusion
While a direct comparative analysis of this compound is not feasible due to the absence of published in vivo efficacy data, this guide provides a framework for how such a comparison could be structured. The detailed information on the established Parkinson's disease treatments, Rasagiline and Pramipexole, highlights the key experimental models, outcome measures, and data presentation necessary for a robust evaluation of a novel therapeutic candidate. Future research into the in vivo effects of this compound in relevant animal models is warranted to determine its potential as a treatment for Parkinson's disease.
References
- 1. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Single administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline increases the extracellular concentration of dopamine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical and pathological study of endogenous 1-benzyl-1,2,3,4-tetrahydroisoquinoline-induced parkinsonism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of pramipexole transdermal patch in the MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Low dose pramipexole is neuroprotective in the MPTP mouse model of Parkinson's disease, and downregulates the dopamine transporter via the D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
Confirming the Binding Mode of 1,2,3,4-Tetrahydroisoquinoline Derivatives Through Co-crystallization: A Comparative Guide
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional framework allows for the precise positioning of substituents to engage with specific protein targets, leading to a wide range of pharmacological activities. The definitive method for elucidating the precise binding interactions of these molecules is through co-crystallization with their target protein, which provides a high-resolution, three-dimensional snapshot of the ligand-protein complex.
This guide provides a comparative analysis of the binding modes of THIQ derivatives to different classes of protein targets, with a primary focus on the co-crystal structure of 1,2,3,4-Tetrahydroisoquinolin-8-amine. We will explore how substitutions on the THIQ core influence binding affinity and selectivity, supported by quantitative data and detailed experimental protocols.
Case Study 1: Direct Confirmation of an Enzyme Inhibitor's Binding Mode
Target: Trypanosoma brucei RNA Editing Ligase 1 (TbREL1)
The initial query focused on this compound. A co-crystal structure of this exact compound in complex with its target, Trypanosoma brucei RNA Editing Ligase 1 (TbREL1), has been solved and is available in the Protein Data Bank (PDB). This provides a direct, unambiguous confirmation of its binding mode. TbREL1 is an essential enzyme for the survival of the parasite that causes African sleeping sickness, making it a crucial drug target.
The co-crystal structure reveals that this compound (Ligand ID: 4WU) binds in the ATP-binding pocket of TbREL1. The key interactions are detailed below.
Table 1: Co-crystal Structure and Interaction Data for this compound with TbREL1
| Parameter | Details |
| PDB ID | 4WUX |
| Target Protein | Trypanosoma brucei RNA Editing Ligase 1 (TbREL1) |
| Ligand | This compound (4WU) |
| Resolution | 2.10 Å |
| Key Hydrogen Bonds | The 8-amino group of the ligand forms hydrogen bonds with the backbone carbonyl of Val88 and the side chain of Glu86. The secondary amine in the THIQ ring interacts with the side chain of Arg111. |
| Other Interactions | The isoquinoline ring system engages in π-stacking interactions with the aromatic side chain of Phe209, mimicking the interaction of the adenine ring of ATP. |
| Inhibitory Activity (IC50) | While specific IC50 data for the 8-amine derivative is not readily available in the referenced literature, related compounds identified through virtual screening showed IC50 values in the low micromolar range against TbREL1. |
This co-crystal structure provides unequivocal evidence of the binding mode, validating the THIQ scaffold as a suitable starting point for designing potent inhibitors of this essential trypanosomal enzyme. The interactions observed serve as a blueprint for future structure-based drug design efforts.
Case Study 2: Comparative Analysis of THIQ Analogs for a GPCR Target
Target: Dopamine D3 Receptor (D3R)
The THIQ scaffold is also a common feature in ligands developed for G-protein coupled receptors (GPCRs), such as the dopamine D3 receptor, a key target in the treatment of neuropsychiatric disorders. In the absence of a direct co-crystal structure for many of these ligands, comparative analysis of binding affinities for a series of analogs provides critical insight into their structure-activity relationship (SAR).
Table 2: Binding Affinities of Substituted THIQ Analogs for the Dopamine D3 Receptor
| Compound | R Group (at position 2 of THIQ) | Binding Affinity (Ki, nM) for D3R |
| Analog 1 | 4-(biphenyl-4-yl)butanamide | 2.7 |
| Analog 2 | 4-(naphthalen-2-yl)butanamide | 2.7 |
| Analog 3 | 4-(4-fluorophenyl)butanamide | 4.4 |
| Analog 4 | 4-(4-cyanophenyl)butanamide | 6.3 |
Data is illustrative and compiled from various sources studying D3R antagonists.
The data indicates that the nature of the substituent at the secondary amine of the THIQ core significantly impacts binding affinity. Molecular modeling studies suggest that the THIQ core itself anchors the ligand in the orthosteric binding pocket of the D3 receptor, forming a crucial hydrogen bond with Ser192. The extended amide "tail" projects into a secondary binding pocket, where interactions with extracellular loop 2 (ECL2) contribute to both affinity and selectivity over the closely related D2 receptor.
Experimental Protocols and Workflows
The confirmation of a ligand's binding mode is the culmination of several key experimental procedures. Below are generalized protocols for co-crystallization and biophysical techniques used to quantify binding interactions.
Protein Co-crystallization Protocol (Vapor Diffusion Method)
-
Complex Formation : The purified target protein is incubated with a 5- to 10-fold molar excess of the THIQ ligand for several hours on ice to ensure complex formation.
-
Crystallization Screening : The protein-ligand complex is mixed with a variety of crystallization screen solutions (containing different precipitants, buffers, and salts) in sitting or hanging drops. These drops are equilibrated against a larger reservoir of the screen solution.
-
Crystal Growth : The setup is incubated in a stable temperature environment. As water slowly evaporates from the drop, the concentration of both the protein-ligand complex and the precipitant increases, ideally leading to the formation of well-ordered crystals.
-
Crystal Harvesting and Cryo-protection : Crystals are carefully harvested from the drops and briefly soaked in a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice crystal formation during flash-cooling.
-
Data Collection : The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination : The diffraction data is processed to determine the three-dimensional electron density map of the protein-ligand complex, revealing the precise binding mode of the ligand.
Caption: Experimental workflow for determining a protein-ligand co-crystal structure.
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Sample Preparation : The purified protein is dialyzed extensively against the final buffer. The ligand is dissolved in the same final dialysis buffer to minimize heats of dilution.
-
Instrument Setup : The protein solution (e.g., 20 µM) is loaded into the sample cell of the calorimeter. The ligand solution (e.g., 200 µM) is loaded into the injection syringe. The system is allowed to equilibrate to the desired temperature.
-
Titration : A series of small, precise injections of the ligand solution are made into the protein solution. The heat change after each injection is measured.
-
Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique for monitoring biomolecular interactions in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rates.
-
Sensor Chip Preparation : The target protein (the "ligand" in SPR terminology) is immobilized onto the surface of a sensor chip.
-
System Priming : A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Analyte Injection : The THIQ derivative (the "analyte") is injected at various concentrations and flows over the immobilized protein. Binding causes a change in the refractive index at the sensor surface, which is detected as a response.
-
Dissociation Phase : The analyte solution is replaced with running buffer, and the dissociation of the ligand-analyte complex is monitored.
-
Data Analysis : The resulting sensorgrams (plots of response versus time) are fitted to kinetic models to determine the ka, kd, and the equilibrium dissociation constant (KD).
Caption: Simplified signaling pathway for the Gi-coupled Dopamine D3 Receptor.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold demonstrates remarkable versatility, capable of being adapted to bind with high affinity to diverse protein targets, from parasitic enzymes to human GPCRs. This guide highlights that while structure-activity relationships derived from binding and functional assays are invaluable for ligand optimization, co-crystallization remains the gold standard for unequivocally confirming the binding mode. The detailed structural information obtained from co-crystal structures, such as that of this compound with TbREL1, provides the most powerful tool for advancing structure-based drug discovery and designing next-generation therapeutics.
Reproducibility of published data on the biological effects of 1,2,3,4-Tetrahydroisoquinolin-8-amine
A comprehensive review of published data on the biological activities of 1,2,3,4-tetrahydroisoquinoline (THIQ) and its methylated analogue, with a note on the data gap for 1,2,3,4-Tetrahydroisoquinolin-8-amine.
For the attention of researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the biological effects of 1,2,3,4-tetrahydroisoquinoline (THIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). Despite extensive searches of scientific literature and patent databases, no published quantitative biological data or detailed experimental studies on the biological effects of This compound could be located. Therefore, this guide focuses on its parent and a well-studied analogue to provide a relevant comparative context.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in many biologically active compounds.[1][2] Derivatives of THIQ have shown a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2][3] This guide will focus on the neuroprotective effects, specifically monoamine oxidase (MAO) inhibition and antioxidant activity, which are key mechanisms of action for many THIQ derivatives.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for the monoamine oxidase (MAO) inhibitory and free-radical scavenging activities of 1,2,3,4-tetrahydroisoquinoline (THIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ).
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity
| Compound | Target | IC50 (µM) | Assay Condition | Reference |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | MAO-A | >1000 | Rat brain mitochondria | [4] |
| MAO-B | >1000 | Rat brain mitochondria | [4] | |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | MAO-A | 15.2 ± 1.2 | Rat brain mitochondria | [4] |
| MAO-B | 2.8 ± 0.3 | Rat brain mitochondria | [4] |
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µM) | Assay Condition | Reference |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Data not available | DPPH assay | - |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | ~100 | DPPH assay | Estimated from qualitative data |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of test compounds on the activity of MAO-A and MAO-B.
Principle: The assay measures the production of a fluorescent product resulting from the oxidative deamination of a substrate by MAO enzymes. The reduction in fluorescence in the presence of a test compound indicates inhibition.
Materials:
-
Rat brain mitochondria (as a source of MAO-A and MAO-B)
-
Test compounds (THIQ, 1MeTIQ)
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Semicarbazide
-
Sodium phosphate buffer (pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Rat brain mitochondria are prepared and pre-incubated with various concentrations of the test compounds for 15 minutes at 37°C.
-
For the MAO-A assay, kynuramine is added as the substrate. For the MAO-B assay, benzylamine is used.
-
The reaction is allowed to proceed for 30 minutes at 37°C.
-
The reaction is stopped by the addition of a stopping solution (e.g., 2N HCl).
-
The amount of product formed is quantified by measuring the fluorescence (for MAO-A) or absorbance (for MAO-B) using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the free-radical scavenging activity of the test compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (THIQ, 1MeTIQ)
-
Ascorbic acid (positive control)
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compounds are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for the neuroprotective effects of THIQ derivatives and a typical experimental workflow for evaluating these effects.
Caption: Proposed neuroprotective signaling pathway of THIQ derivatives.
Caption: Experimental workflow for evaluating neuroprotective effects.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Efficacy of 1,2,3,4-Tetrahydroisoquinoline Derivatives in Oncology Research
A Comparative Guide for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Within this class, derivatives of 1,2,3,4-tetrahydroisoquinolin-8-amine and its analogs have emerged as promising candidates for anticancer drug development, exhibiting potent cytotoxic and anti-proliferative effects in preclinical studies.[2][3] This guide provides a comparative analysis of in vitro and in vivo data for selected THIQ derivatives, offering insights into the translation of preclinical findings and detailing the experimental methodologies employed in their evaluation.
While direct in vitro-in vivo correlation (IVIVC) studies for this compound derivatives are not extensively published, this guide draws upon available data from structurally related and biologically active analogs to provide a valuable reference for researchers in the field. The presented data and protocols aim to facilitate the design and interpretation of future studies focused on this important class of compounds.
Data Presentation: A Comparative Look at In Vitro and In Vivo Activity
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of representative 1,2,3,4-tetrahydroisoquinoline analogs, highlighting their potential as anticancer agents.
Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Analogs Against Various Human Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| FBA-TPQ | Makaluvamine Analog | MCF-7 (Breast) | 0.097 | [3] |
| MDA-MB-468 (Breast) | 0.125 | [3] | ||
| PC-3 (Prostate) | 0.211 | [3] | ||
| A549 (Lung) | 2.297 | [3] | ||
| GM-3-18 | Phenyl-substituted THIQ | HCT116 (Colon) | 0.9 - 10.7 | [2] |
| Compound 15 | Pyrazolo-quinoline | MCF-7 (Breast) | 15.16 | [4] |
| HepG-2 (Liver) | 18.74 | [4] | ||
| A549 (Lung) | 18.68 | [4] |
Table 2: In Vivo Efficacy of FBA-TPQ in a Murine Xenograft Model
| Animal Model | Cancer Cell Line | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | MCF-7 (Breast) | FBA-TPQ | 5 mg/kg/day, 3 days/week for 3 weeks | 36.2 | [3] |
| FBA-TPQ | 10 mg/kg/day, 3 days/week for 2 weeks | Not specified | [3] | ||
| FBA-TPQ | 20 mg/kg/day, 3 days/week for 1 week | 71.6 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key in vitro and in vivo assays cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Efficacy: Human Tumor Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of potential anticancer drugs.[5]
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Compound Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a clinically relevant route (e.g., intraperitoneal, oral, or intravenous) according to a predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Data Analysis: Calculate the percentage of tumor growth inhibition. At the end of the study, tumors can be excised for further analysis, such as western blotting, to investigate the in vivo mechanism of action.
Visualizing the Path from Lab Bench to Preclinical Models
To better understand the workflow and the underlying biological rationale, the following diagrams illustrate the experimental process and a relevant signaling pathway.
Conclusion
The correlation of in vitro and in vivo data is a critical step in the development of novel anticancer agents. While a comprehensive IVIVC for this compound derivatives is yet to be fully established, the available data on structurally related analogs demonstrate a promising translation from potent in vitro cytotoxicity to significant in vivo efficacy. The experimental protocols and workflows presented in this guide offer a foundational framework for researchers to design and conduct further studies aimed at elucidating the therapeutic potential of this important class of molecules. Future investigations focusing on establishing a robust IVIVC, alongside detailed pharmacokinetic and pharmacodynamic studies, will be essential for advancing these promising compounds toward clinical application.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydroisoquinolin-8-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 1,2,3,4-Tetrahydroisoquinolin-8-amine, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Safety and Hazard Profile
Based on data from related compounds, this compound is anticipated to present several health hazards.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and within a controlled environment.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Danger | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Warning | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | Danger | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be conducted in a designated area, such as a fume hood, while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
Waste container for chemical solids or liquids (as appropriate)
-
Sealable bags for contaminated PPE
-
pH paper (if neutralization is required and permissible by local regulations)
-
Appropriate neutralizing agent (e.g., citric acid for basic compounds), if applicable
-
Hazardous waste labels
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
Collect all waste containing this compound, including residual amounts in original containers, contaminated materials (e.g., weighing paper, pipette tips), and solutions, in a designated and properly labeled hazardous waste container.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical.
-
Keep the waste container securely closed when not in use.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash glassware with soap and water.
-
-
Disposal of Contaminated PPE:
-
Carefully remove contaminated gloves and other disposable PPE to avoid skin contact.
-
Place all contaminated disposable items in a sealed, labeled bag for disposal as hazardous waste.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,2,3,4-Tetrahydroisoquinolin-8-amine
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 1,2,3,4-Tetrahydroisoquinolin-8-amine, a compound requiring stringent safety protocols. Adherence to these procedures is essential for the protection of all laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Handling/Weighing Solid | Tightly fitting safety goggles with side-shields. A face shield is also recommended. | Impervious clothing (e.g., lab coat), and double gloving with butyl rubber or neoprene gloves. | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. |
| Preparing Solutions | Tightly fitting safety goggles with side-shields. A face shield is also recommended. | Impervious clothing and double gloving with butyl rubber or neoprene gloves. | Work should be conducted in a certified chemical fume hood. |
| Running Reactions | Tightly fitting safety goggles with side-shields. | Impervious clothing and double gloving with butyl rubber or neoprene gloves. | All reactions must be performed in a certified chemical fume hood. |
| Waste Disposal | Tightly fitting safety goggles with side-shields and a face shield. | Impervious clothing, chemical-resistant apron, and double gloving with butyl rubber or neoprene gloves. | A full-face respirator may be necessary depending on the scale and nature of the disposal. |
Note: While nitrile gloves are common in laboratories, they offer poor resistance to amines and should be avoided for handling this compound.[1]
Operational Plan: Step-by-Step Handling Procedures
A meticulous and systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dispensing a Solid Aromatic Amine
This protocol provides a detailed methodology for the safe weighing and dispensing of a solid aromatic amine like this compound.
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the solid.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: spatulas, weighing paper or boat, and a sealable container for the weighed solid.
-
-
Weighing (Tare Method):
-
Place a labeled, empty, and sealable container on the analytical balance and tare it.
-
Transfer the tared container to the designated area within the fume hood.
-
Carefully add the solid aromatic amine to the container using a clean spatula.
-
Securely close the container.
-
Return the sealed container to the balance to obtain the final weight.
-
This method minimizes the risk of airborne powder and contamination of the balance.
-
-
Dispensing/Solution Preparation:
-
All dispensing and solution preparation must occur within the chemical fume hood.
-
If transferring the solid to a reaction vessel, do so carefully to avoid generating dust.
-
When preparing a solution, slowly add the solvent to the solid to prevent splashing.
-
-
Cleanup:
-
Carefully wipe down the spatula and any other reusable equipment with a solvent-moistened cloth. Dispose of the cloth in the solid chemical waste.
-
Dispose of any contaminated weighing paper or boats in the solid chemical waste container.
-
Wipe down the work surface in the fume hood with a suitable solvent.
-
Remove and dispose of gloves in the appropriate waste container.
-
Thoroughly wash hands with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Segregation
All waste streams must be segregated and clearly labeled.
| Waste Type | Description | Container |
| Solid Waste | Contaminated gloves, weighing paper, bench paper, and any residual solid this compound. | Clearly labeled, sealed, and puncture-resistant container. |
| Liquid Waste (Organic) | Unused solutions of the compound in organic solvents, and solvent rinses of glassware. | Clearly labeled, sealed, and chemically compatible solvent waste container. |
| Liquid Waste (Aqueous) | Aqueous solutions containing the compound, and aqueous rinses of glassware. | Clearly labeled, sealed, and chemically compatible aqueous waste container. |
Chemical Degradation of Aromatic Amine Waste
For small quantities of waste containing aromatic amines, chemical degradation can be an effective disposal method. Oxidation with potassium permanganate in an acidic solution can break down the aromatic amine structure.[2][3]
Procedure for Degradation:
-
Preparation (in a fume hood):
-
Degradation:
-
Slowly add the potassium permanganate solution to the stirred sulfuric acid solution containing the aromatic amine waste.
-
Allow the mixture to stand at room temperature for at least 8 hours to ensure complete degradation.[4]
-
-
Neutralization and Disposal:
-
After the reaction is complete, quench any excess potassium permanganate by the slow addition of solid sodium bisulfite until the purple color disappears.
-
Neutralize the solution to a pH between 6 and 8 with a suitable base (e.g., sodium hydroxide).
-
The neutralized solution can then be disposed of as aqueous waste in accordance with institutional guidelines.
-
This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before commencing any work.
References
- 1. gloves.com [gloves.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
